Product packaging for 2-Methoxyestradiol-13C,d3(Cat. No.:)

2-Methoxyestradiol-13C,d3

Cat. No.: B15088212
M. Wt: 306.4 g/mol
InChI Key: CQOQDQWUFQDJMK-XUEZWXILSA-N
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Description

2-Methoxyestradiol-13C,d3 is a useful research compound. Its molecular formula is C19H26O3 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26O3 B15088212 2-Methoxyestradiol-13C,d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H26O3

Molecular Weight

306.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-2-(trideuterio(113C)methoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1/i2+1D3

InChI Key

CQOQDQWUFQDJMK-XUEZWXILSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=C(C=C2CC[C@@H]3[C@@H](C2=C1)CC[C@]4([C@H]3CC[C@@H]4O)C)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O

Origin of Product

United States

Foundational & Exploratory

Commercial Suppliers and Technical Guide for 2-Methoxyestradiol-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, obtaining high-quality, isotopically labeled compounds is crucial for accurate and reliable experimental results. This guide provides an in-depth overview of the commercial availability of 2-Methoxyestradiol-13C,d3, a valuable tool for studies involving drug metabolism, pharmacokinetics (DMPK), and as an internal standard in mass spectrometry-based quantification.

Commercial Availability

This compound is a specialized, isotopically labeled version of the endogenous estradiol metabolite, 2-Methoxyestradiol (2-ME2). Due to its specific nature, it is not commonly available as a stock item from major chemical suppliers. However, several companies specializing in stable isotope labeling and custom synthesis are potential sources for this compound.

One specific listing for 2-Methoxy-[13C,d3]-estradiol was identified from BePure, with the following details:

  • Product Number: MCD-2050-1mg

  • CAS Number: 1217470-09-1

It is important to note that the inventory for this product was listed as zero, suggesting it may be available through custom synthesis or is currently out of stock.

The following table summarizes potential commercial suppliers for this compound, primarily through custom synthesis services. Researchers are advised to contact these companies directly to inquire about synthesis capabilities, pricing, and availability.

SupplierService TypeWebsite/Contact InformationNotes
BePure Listed ProductInquire via websiteListed as MCD-2050-1mg, CAS 1217470-09-1, but inventory was zero at the time of this guide's compilation.
MedChemExpress Custom Synthesis--INVALID-LINK--Lists other isotopologues of 2-Methoxyestradiol (e.g., 2-Methoxyestradiol-13C6), indicating capabilities in this area. A quote for custom synthesis would be required.
Cambridge Isotope Laboratories, Inc. Custom Synthesis--INVALID-LINK--A leading producer of stable isotope-labeled compounds with extensive custom synthesis services.
BOC Sciences Custom Synthesis--INVALID-LINK--Offers custom stable isotope labeling services for a wide range of small molecules.
Toronto Research Chemicals Custom Synthesis--INVALID-LINK--Specializes in the synthesis of complex organic chemicals for biomedical research.

Experimental Protocols

The primary application for this compound is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentration of unlabeled 2-Methoxyestradiol in biological matrices. The following is a detailed, adaptable protocol based on established methods for the quantification of 2-Methoxyestradiol in human plasma.[1]

Protocol: Quantification of 2-Methoxyestradiol in Human Plasma using LC-MS/MS

1. Objective: To accurately measure the concentration of 2-Methoxyestradiol in human plasma samples.

2. Materials and Reagents:

  • Human plasma (and control plasma for calibration standards)

  • 2-Methoxyestradiol (unlabeled analytical standard)

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ethyl acetate (analytical grade)

  • Zorbax Eclipse C18 column (2.1 x 50 mm, 5 µm) or equivalent

3. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare a stock solution of 2-Methoxyestradiol and this compound in methanol.

  • Serially dilute the 2-Methoxyestradiol stock solution with control human plasma to create calibration standards at concentrations ranging from 1 to 100 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations in a similar manner.

4. Sample Preparation (Liquid-Liquid Extraction):

  • To 0.3 mL of plasma sample (calibration standard, QC, or unknown), add a known amount of the this compound internal standard solution.

  • Add 1.5 mL of ethyl acetate to the plasma sample.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

5. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: Zorbax Eclipse C18 (2.1 x 50 mm, 5 µm)

    • Mobile Phase: Gradient elution with methanol and water.

    • Flow Rate: 0.25 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 2-Methoxyestradiol: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 303.1 → 136.8).[1]

      • This compound: Monitor the corresponding transition for the labeled internal standard (the exact m/z values will depend on the position of the labels).

    • Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of 2-Methoxyestradiol to this compound against the concentration of the calibration standards.

  • Determine the concentration of 2-Methoxyestradiol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways of 2-Methoxyestradiol

2-Methoxyestradiol exerts its biological effects through various signaling pathways, primarily impacting cell proliferation, apoptosis, and angiogenesis. Understanding these pathways is crucial for researchers investigating its therapeutic potential.

G cluster_0 2-Methoxyestradiol (2-ME2) cluster_1 Cell Cycle Arrest cluster_2 Apoptosis Induction cluster_3 Anti-Angiogenesis 2-ME2 2-ME2 Tubulin_Polymerization Tubulin Polymerization Inhibition 2-ME2->Tubulin_Polymerization inhibits ROS_Generation ROS Generation 2-ME2->ROS_Generation induces HIF1a_Inhibition HIF-1α Inhibition 2-ME2->HIF1a_Inhibition inhibits Microtubule_Destabilization Microtubule Destabilization Tubulin_Polymerization->Microtubule_Destabilization leads to Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Destabilization->Mitotic_Arrest causes JNK_Activation JNK Activation ROS_Generation->JNK_Activation activates Bcl2_Phosphorylation Bcl-2 Phosphorylation JNK_Activation->Bcl2_Phosphorylation leads to Caspase_Activation Caspase Activation Bcl2_Phosphorylation->Caspase_Activation promotes Apoptosis Apoptosis Caspase_Activation->Apoptosis triggers VEGF_Downregulation VEGF Downregulation HIF1a_Inhibition->VEGF_Downregulation results in Angiogenesis_Inhibition Angiogenesis_Inhibition VEGF_Downregulation->Angiogenesis_Inhibition causes

Caption: Overview of 2-Methoxyestradiol's multifaceted mechanism of action.

The diagram above illustrates the three primary mechanisms by which 2-Methoxyestradiol is believed to exert its anti-cancer and anti-angiogenic effects. It disrupts microtubule formation leading to cell cycle arrest, induces apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the JNK pathway, and inhibits angiogenesis by downregulating Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).

G Start Start: Plasma Sample Spike Spike with This compound (Internal Standard) Start->Spike Extraction Liquid-Liquid Extraction (Ethyl Acetate) Spike->Extraction Evaporation Evaporate to Dryness (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis: Peak Area Ratio vs. Concentration LC_MSMS->Data_Analysis End End: Quantified Concentration Data_Analysis->End

Caption: Experimental workflow for the quantification of 2-Methoxyestradiol.

This workflow diagram outlines the key steps in the bioanalytical method for quantifying 2-Methoxyestradiol in a biological matrix. The process begins with the addition of the isotopically labeled internal standard to the sample, followed by extraction, concentration, and analysis by LC-MS/MS. The use of the internal standard is critical for correcting for variations in sample processing and instrument response, thereby ensuring accurate quantification.

References

A Technical Guide to the Biological Activity of 2-Methoxyestradiol and its Labeled Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyestradiol (2-ME2), an endogenous metabolite of 17β-estradiol, has garnered significant interest in the scientific community for its potent anti-proliferative and anti-angiogenic properties.[1][2][3] Unlike its parent compound, 2-ME2 exhibits minimal estrogenic activity, making it an attractive candidate for therapeutic development, particularly in oncology.[1] This technical guide provides an in-depth overview of the biological activity of 2-ME2, with a comparative look at its analogs. Due to a lack of publicly available, direct comparative studies on the biological activity of isotopically labeled 2-ME2 (e.g., deuterated, tritiated, or 14C-labeled) versus the unlabeled compound, this guide will focus on the well-documented activities of 2-ME2 and its structurally modified, non-labeled analogs. A theoretical discussion on the potential impact of isotopic labeling is also included.

Core Mechanisms of Action

The primary mechanisms through which 2-ME2 exerts its biological effects are:

  • Tubulin Depolymerization: 2-ME2 binds to the colchicine-binding site on β-tubulin, disrupting microtubule polymerization.[4][5] This leads to mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[6][7]

  • Inhibition of Hypoxia-Inducible Factor 1α (HIF-1α): 2-ME2 suppresses the accumulation and transcriptional activity of HIF-1α, a key regulator of angiogenesis.[4][8][9][10] This inhibition is correlated with its effects on microtubule disruption.[2]

  • Induction of Apoptosis: 2-ME2 triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11][12][13] This involves the activation of caspases and regulation of the Bcl-2 family of proteins.[11][14]

Comparative Biological Activity: 2-Methoxyestradiol vs. Analogs

The following tables summarize the quantitative data on the anti-proliferative activity of 2-ME2 and some of its non-labeled analogs across various cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Anti-proliferative Activity (IC50) of 2-Methoxyestradiol (2-ME2)

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-435Breast Carcinoma1.38[4]
SK-OV-3Ovarian Carcinoma1.79[4]
MCF-7Breast Adenocarcinoma52[4]
HOP-62Non-Small Cell Lung Cancer~100 (GI50)[4]
HCT-116Colon Cancer~100 (GI50)[4]
SF-539Glioblastoma~100 (GI50)[4]
MDA-MB-468Triple Negative Breast Cancer~5 (for 50% inhibition)[15]
Jurkat T cellsT-cell Leukemia20 (for SOCE inhibition)[7]

Table 2: Comparative Anti-proliferative Activity (IC50) of 2-ME2 and its Analogs

CompoundCell LineCancer TypeIC50 (µM)Reference
2-ME2 LN229Glioma~2.0[16][17]
2-Fluoroethoxyestradiol (2FEE2) LN229Glioma~1.0[16][17]
2-Fluoropropanoxyestradiol (2FPE2) LN229Glioma~2.0[16][17]
2-ME2 1A9Ovarian Carcinoma~0.5[16][17]
2-Fluoroethoxyestradiol (2FEE2) 1A9Ovarian Carcinoma~0.25[16][17]
2-Fluoropropanoxyestradiol (2FPE2) 1A9Ovarian Carcinoma~0.5[16][17]
2-ME2 Jurkat T cellsT-cell Leukemia20 (for SOCE inhibition)[7]
2-Ethyl-estradiol (STX139) Jurkat T cellsT-cell Leukemia~12 (for SOCE inhibition)[7]
STX640 (2-methoxy-17β-cyanomethyl-3-hydroxyl) Jurkat T cellsT-cell Leukemia~2.1 (for SOCE inhibition)[7]
STX641 (2-methoxy-17β-cyanomethyl-3-sulfamoyloxy) Jurkat T cellsT-cell Leukemia~1.7 (for SOCE inhibition)[7]

Impact of Isotopic Labeling on Biological Activity: A Theoretical Perspective

The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The magnitude of the KIE is most significant when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.

  • Deuterium (²H) and Tritium (³H) Labeling: The substitution of hydrogen with deuterium or tritium can lead to a significant KIE because of the substantial relative mass difference. If a C-H bond is cleaved in the rate-limiting step of 2-ME2's metabolic inactivation or its interaction with a target protein, the deuterated or tritiated analog would be expected to react more slowly. This could potentially lead to a longer biological half-life and enhanced potency.

  • Carbon-14 (¹⁴C) Labeling: The KIE for ¹⁴C is generally much smaller than for hydrogen isotopes due to the smaller relative mass difference between ¹²C and ¹⁴C. Therefore, it is less likely that ¹⁴C labeling would significantly alter the intrinsic biological activity of 2-ME2.

It is crucial to emphasize that this is a theoretical consideration. The actual impact of isotopic labeling on the biological activity of 2-ME2 would depend on its specific metabolic pathways and the mechanism of its interaction with its biological targets. Experimental validation is necessary to confirm these theoretical effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activity of 2-ME2.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-ME2 or its analog in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include vehicle-treated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Caspase Activity Assay

Principle: This assay measures the activity of specific caspases, which are key proteases in the apoptotic pathway. The assay utilizes a caspase-specific peptide substrate conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.

Protocol:

  • Cell Lysate Preparation:

    • Treat cells with 2-ME2 or its analog for the desired time.

    • Harvest both adherent and floating cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant, which contains the cytosolic proteins including caspases.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

  • Assay Reaction:

    • In a 96-well plate, add a specific amount of protein lysate (e.g., 50-100 µg) to each well.

    • Add the reaction buffer containing the caspase-specific substrate (e.g., DEVD-pNA for caspase-3).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • For colorimetric assays, measure the absorbance at 405 nm.

    • For fluorometric assays, measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Data Analysis: Quantify the caspase activity based on the absorbance or fluorescence readings and normalize to the protein concentration.

Western Blot for Bcl-2 and Bax

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, in cell lysates.

Protocol:

  • Protein Extraction: Prepare cell lysates from treated and control cells as described in the caspase activity assay protocol.

  • SDS-PAGE: Separate the proteins in the lysates based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2 and Bax overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control protein (e.g., β-actin or GAPDH) to determine the relative expression levels of Bcl-2 and Bax.

Signaling Pathway Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by 2-Methoxyestradiol.

2-Methoxyestradiol-Induced Apoptosis Pathway

G 2-Methoxyestradiol-Induced Apoptosis Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway 2ME2_ext 2-Methoxyestradiol Death_Receptors Death Receptors (e.g., Fas) 2ME2_ext->Death_Receptors Caspase8 Caspase-8 (activated) Death_Receptors->Caspase8 Caspase3_ext Caspase-3 (activated) Caspase8->Caspase3_ext Caspase3_int Caspase-3 (activated) Caspase8->Caspase3_int crosstalk Apoptosis_ext Apoptosis Caspase3_ext->Apoptosis_ext 2ME2_int 2-Methoxyestradiol Tubulin Tubulin 2ME2_int->Tubulin disrupts polymerization Bcl2 Bcl-2 (inactivated) 2ME2_int->Bcl2 inactivates Bax Bax (activated) 2ME2_int->Bax activates Mitochondria Mitochondria Tubulin->Mitochondria stress signal Cytochrome_c Cytochrome c (released) Mitochondria->Cytochrome_c Bcl2->Mitochondria inhibits Bax->Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (activated) Apaf1->Caspase9 Caspase9->Caspase3_int Apoptosis_int Apoptosis Caspase3_int->Apoptosis_int

Caption: 2-ME2 induces apoptosis via both extrinsic and intrinsic pathways.

2-Methoxyestradiol-Mediated Inhibition of HIF-1α Pathway

G 2-Methoxyestradiol-Mediated Inhibition of HIF-1α Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_nucleus HIF1a_norm HIF-1α PHD Prolyl Hydroxylases HIF1a_norm->PHD O₂ VHL VHL HIF1a_norm->VHL binds PHD->HIF1a_norm hydroxylates Proteasome Proteasome VHL->Proteasome ubiquitination Degradation Degradation Proteasome->Degradation 2ME2 2-Methoxyestradiol Tubulin Microtubules 2ME2->Tubulin disrupts HIF1a_hyp HIF-1α (stabilized) Tubulin->HIF1a_hyp inhibits nuclear translocation HIF1_complex HIF-1 Complex Nucleus Nucleus HIF1a_hyp->Nucleus HIF1b HIF-1β HIF1b->Nucleus HRE Hypoxia Response Element (HRE) HIF1_complex->HRE binds Angiogenesis Angiogenesis HRE->Angiogenesis promotes

Caption: 2-ME2 inhibits HIF-1α by disrupting microtubule-dependent nuclear translocation.

Conclusion

2-Methoxyestradiol is a promising endogenous molecule with well-documented anti-cancer properties, primarily mediated through its effects on tubulin polymerization, HIF-1α signaling, and the induction of apoptosis. While structurally modified analogs have been synthesized and evaluated to improve its pharmacokinetic profile and potency, there remains a gap in the literature regarding the direct comparative biological activity of its isotopically labeled counterparts. The provided experimental protocols and signaling pathway diagrams offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of 2-ME2 and its derivatives. Future studies directly comparing the efficacy of labeled and unlabeled 2-ME2 are warranted to fully understand the potential impact of isotopic substitution on its biological activity.

References

Methodological & Application

Application Notes and Protocols for 2-Methoxyestradiol Analysis using a Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyestradiol (2ME2), an endogenous metabolite of estradiol, is a promising therapeutic agent with potent anti-angiogenic and anti-tumor properties.[1] Unlike its parent molecule, 2ME2 exhibits minimal affinity for estrogen receptors, mitigating the risk of hormone-related side effects.[2] Its mechanism of action involves the disruption of microtubule polymerization and the inhibition of hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of angiogenesis.[1][3] Accurate quantification of 2ME2 in biological matrices is crucial for pharmacokinetic studies, drug efficacy evaluation, and clinical monitoring.

This document provides detailed application notes and experimental protocols for the robust and sensitive analysis of 2-Methoxyestradiol in biological samples, emphasizing the use of a stable isotope-labeled internal standard to ensure data accuracy and reliability.

The Importance of a Labeled Internal Standard

In mass spectrometry-based bioanalysis, matrix effects can significantly impact the accuracy and precision of quantification.[4] Co-eluting endogenous components from complex matrices like plasma or serum can suppress or enhance the ionization of the target analyte, leading to erroneous results. The use of a stable isotope-labeled (SIL) internal standard, such as deuterated 2-Methoxyestradiol (2ME2-d5), is the gold standard for mitigating these effects.[5]

A SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C). It co-elutes with the analyte and experiences the same matrix effects and extraction losses. By calculating the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, leading to highly accurate and precise quantification.

Experimental Protocols

This section details two common and effective sample preparation methods for the analysis of 2-Methoxyestradiol from biological matrices: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE) for 2-Methoxyestradiol in Human Plasma

This protocol is adapted from a validated LC-MS/MS method for the quantitative determination of 2ME2 in human plasma.[5]

Materials:

  • Human plasma sample

  • 2-Methoxyestradiol (2ME2) analytical standard

  • Deuterated 2-Methoxyestradiol (2ME2-d5) internal standard solution (in methanol)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Spiking: To a 0.3 mL aliquot of human plasma in a microcentrifuge tube, add a known amount of 2ME2-d5 internal standard solution.

  • Extraction: Add 1 mL of ethyl acetate to the plasma sample.

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Phase Separation: Centrifuge the sample at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Drying: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

  • Analysis: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for 2-Methoxyestradiol in Serum

This protocol provides a general framework for SPE that can be optimized for specific applications.

Materials:

  • Serum sample

  • 2-Methoxyestradiol (2ME2) analytical standard

  • Deuterated 2-Methoxyestradiol (2ME2-d5) internal standard solution (in methanol)

  • SPE cartridges (e.g., C18)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Elution solvent (e.g., acetonitrile or methanol)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Pre-treatment: To 1 mL of serum, add a known amount of 2ME2-d5 internal standard solution. Acidify the sample with a small volume of a weak acid (e.g., formic acid) to a pH of ~4-5 to ensure 2ME2 is in a neutral form.

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through it. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove polar interferences, followed by 3 mL of a weak organic solvent wash (e.g., 10% methanol in water) to remove less polar interferences.

  • Elution: Elute the 2ME2 and the internal standard from the cartridge with 2 mL of a strong organic solvent like acetonitrile or methanol into a clean collection tube.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Inject an appropriate volume into the LC-MS/MS system.

Data Presentation

The following table summarizes the quantitative data from a validated LC-MS/MS method for the analysis of 2-Methoxyestradiol in human plasma using a deuterated internal standard.[5]

ParameterResult
Linearity Range 1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Accuracy 105 - 108%
Precision (RSD) 3.62 - 5.68%
Internal Standard 2-Methoxyestradiol-d5
Ion Transitions (m/z) 2ME2: 303.1 → 136.8
2ME2-d5: 308.1 → 138.8

Visualizations

Signaling Pathway of 2-Methoxyestradiol

G Signaling Pathway of 2-Methoxyestradiol (2ME2) 2ME2 2ME2 Microtubule Disruption Microtubule Disruption 2ME2->Microtubule Disruption HIF-1α Inhibition HIF-1α Inhibition 2ME2->HIF-1α Inhibition Mitotic Arrest Mitotic Arrest Microtubule Disruption->Mitotic Arrest Reduced Angiogenesis Reduced Angiogenesis HIF-1α Inhibition->Reduced Angiogenesis Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: 2ME2 induces apoptosis and inhibits angiogenesis.

Experimental Workflow for 2-Methoxyestradiol Analysis

G General Workflow for 2-Methoxyestradiol Analysis cluster_prep Sample Preparation cluster_analysis Analysis Sample Collection Sample Collection Spike IS Spike IS Sample Collection->Spike IS Extraction Extraction Spike IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

Caption: Workflow for 2ME2 analysis.

References

Application Notes and Protocols for the Pharmacokinetic Study of 2-Methoxyestradiol using 2-Methoxyestradiol-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol, has garnered significant interest in the field of drug development due to its anti-cancer and anti-angiogenic properties.[1][2][3] Unlike its parent compound, 2-ME2 exhibits minimal estrogenic activity, making it an attractive therapeutic candidate.[1][4] Accurate characterization of its pharmacokinetic (PK) profile is crucial for clinical development. However, the oral bioavailability of 2-ME2 is known to be poor due to extensive metabolism.[1]

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of 2-Methoxyestradiol, utilizing the stable isotope-labeled internal standard, 2-Methoxyestradiol-13C,d3. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.

Pharmacokinetic Profile of 2-Methoxyestradiol

The pharmacokinetic parameters of 2-Methoxyestradiol can vary depending on the formulation and route of administration. The following table summarizes key pharmacokinetic parameters observed in preclinical and clinical studies.

ParameterValueSpecies/Study PopulationRoute of AdministrationDoseReference
Tmax ~3 hRatOral10 mg/kg (2-MeOE2bisMATE)[5]
Cmax 3.90 ± 0.25 µg/mLRatOral10 mg/kg (2-MeOE2bisMATE)[5]
AUC (0-24h) 388.84 ± 28.84 h*µg/mLRatOral10 mg/kg (2-MeOE2bisMATE)[5]
t1/2 (terminal) ~14 minHumanIntravenousN/A[5]
t1/2 (terminal) 6.51 ± 1.09 hRatOral10 mg/kg (2-MeOE2bisMATE)[5]
Bioavailability 85.19 ± 16.09%RatOral vs. IV10 mg/kg (2-MeOE2bisMATE)[5]

Note: Data for 2-MeOE2bisMATE, a sulphamoylated derivative of 2-ME2 with improved bioavailability, is included to provide a reference for oral administration pharmacokinetics.

Experimental Protocols

Protocol 1: Quantification of 2-Methoxyestradiol in Human Plasma by LC-MS/MS

This protocol is adapted from the validated method by Dahut et al. (2005) for the quantitative determination of 2-Methoxyestradiol in human plasma.[6]

1. Materials and Reagents

  • 2-Methoxyestradiol (Analyte)

  • This compound (Internal Standard)

  • Human Plasma (with anticoagulant, e.g., EDTA)

  • Ethyl Acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (optional, for mobile phase modification)

2. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw human plasma samples on ice.

  • Pipette 300 µL of plasma into a clean microcentrifuge tube.

  • Spike with an appropriate amount of this compound internal standard solution.

  • Add 1 mL of ethyl acetate to the plasma sample.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

  • Vortex for 30 seconds to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[6]

ParameterCondition
LC Column C18 reverse-phase column (e.g., Zorbax Eclipse C18, 2.1 x 50 mm, 5 µm)[6]
Mobile Phase A Water (with or without 0.1% formic acid)
Mobile Phase B Methanol (with or without 0.1% formic acid)
Gradient Elution Optimized to separate 2-ME2 from endogenous interferences. A typical gradient might start at 50% B, ramp to 95% B, hold, and then return to initial conditions.
Flow Rate 0.25 mL/min[6]
Injection Volume 10-20 µL
Ionization Source APCI, positive ion mode[6]
MS/MS Transitions 2-Methoxyestradiol: m/z 303.1 -> 136.8[6]This compound: Predicted m/z 307.1 -> 139.8 (Note: The exact transition for the 13C,d3 labeled standard should be optimized experimentally)
Collision Energy Optimized for each transition.

4. Calibration and Quality Control

  • Prepare a series of calibration standards by spiking known concentrations of 2-Methoxyestradiol into blank plasma.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Process calibration standards and QC samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Visualizations

Metabolic Pathway of 2-Methoxyestradiol

Estradiol Estradiol Two_Hydroxyestradiol 2-Hydroxyestradiol Estradiol->Two_Hydroxyestradiol CYP1A1, CYP3A4 Two_Methoxyestradiol 2-Methoxyestradiol Two_Hydroxyestradiol->Two_Methoxyestradiol COMT

Caption: Metabolic conversion of Estradiol to 2-Methoxyestradiol.

Experimental Workflow for Pharmacokinetic Analysis

cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Blood_Sampling Blood Sampling (e.g., from subjects in a clinical trial) Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Spiking Spiking with This compound (IS) Plasma_Separation->Spiking LLE Liquid-Liquid Extraction (Ethyl Acetate) Spiking->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Quantification Data Quantification (Peak Area Integration) LC_MSMS->Data_Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) Data_Quantification->PK_Analysis cluster_microtubule Microtubule Disruption cluster_apoptosis Induction of Apoptosis cluster_angiogenesis Inhibition of Angiogenesis Two_ME2 2-Methoxyestradiol Microtubule_Inhibition Inhibition of Microtubule Polymerization Two_ME2->Microtubule_Inhibition ROS ↑ Reactive Oxygen Species (ROS) Two_ME2->ROS HIF_1a ↓ HIF-1α Stabilization Two_ME2->HIF_1a G2_M_Arrest G2/M Cell Cycle Arrest Microtubule_Inhibition->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis JNK_Activation JNK Activation ROS->JNK_Activation Caspase_Activation Caspase Activation (Caspase-8, -9, -3) JNK_Activation->Caspase_Activation Caspase_Activation->Apoptosis VEGF ↓ VEGF Expression HIF_1a->VEGF Angiogenesis_Inhibition Inhibition of Angiogenesis VEGF->Angiogenesis_Inhibition

References

Application Note: Mass Spectrometry Analysis of 2-Methoxyestradiol-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 2-Methoxyestradiol-13C,d3. As an isotopically labeled internal standard, this compound is critical for the accurate quantification of its endogenous counterpart, 2-Methoxyestradiol (2-ME2), a key metabolite of estradiol with significant anti-tumor and anti-angiogenic properties.[1] This document provides a detailed experimental protocol, predicted fragmentation patterns, and a discussion of the underlying fragmentation mechanisms. The provided methodologies and data are intended to guide researchers in developing robust analytical assays for preclinical and clinical studies.

Introduction

2-Methoxyestradiol (2-ME2) is an endogenous metabolite of 17β-estradiol that has garnered significant interest in drug development for its potent anti-proliferative, pro-apoptotic, and anti-angiogenic activities.[1] Unlike its parent compound, 2-ME2 exhibits minimal affinity for estrogen receptors, mediating its effects through alternative pathways, such as the disruption of microtubule polymerization and the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α).[2][3] Accurate quantification of 2-ME2 in biological matrices is essential for pharmacokinetic studies and for understanding its physiological roles.

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they co-elute with the analyte and compensate for variations in sample preparation and matrix effects. This note focuses on this compound, where the methoxy group at the C2 position is labeled. We present a comprehensive protocol for its analysis and predict its fragmentation behavior based on established principles of mass spectrometry and published data on similar compounds.[4]

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

A liquid-liquid extraction protocol is recommended for isolating 2-ME2 and its labeled internal standard from plasma or urine.[4]

  • Aliquot: Pipette 300 µL of plasma or urine into a clean microcentrifuge tube.

  • Spike: Add the internal standard solution (this compound in methanol) to achieve the desired final concentration.

  • Extraction: Add 1.5 mL of ethyl acetate to the tube.

  • Vortex: Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge: Centrifuge at 4,000 x g for 10 minutes to separate the organic and aqueous phases.

  • Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Chromatographic separation is crucial for resolving 2-ME2 from potential isomers.[5] The following conditions are based on established methods for steroid analysis.[4]

  • LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

  • Column: Zorbax Eclipse C18 (2.1 x 50 mm, 5 µm) or equivalent reversed-phase column.[4]

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Gradient Elution:

    • 0-1 min: 50% B

    • 1-5 min: 50% to 95% B

    • 5-6 min: 95% B

    • 6.1-8 min: Re-equilibrate at 50% B

  • Flow Rate: 0.25 mL/min[4]

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometry (MS) Conditions

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used.[4][6]

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Source: APCI or ESI, positive ion mode

  • Ion Source Temperature: 450°C (APCI)

  • Collision Gas: Argon

  • MRM Transitions: See Table 1 for predicted transitions. Collision energies should be optimized for the specific instrument.

Predicted Fragmentation Pattern

The fragmentation pattern of this compound was predicted based on the known fragmentation of unlabeled 2-ME2 and general fragmentation rules.[4][7] The isotopic labels (one 13C and three deuterium atoms) are located on the 2-methoxy group (-O-¹³CD₃), resulting in a mass increase of 4 Da compared to the unlabeled compound.

The molecular ion ([M+H]⁺) for unlabeled 2-ME2 is observed at m/z 303.1.[4] For this compound, the precursor ion is predicted to be at m/z 307.1. Collision-induced dissociation (CID) of the steroid backbone is expected to produce characteristic product ions. The primary monitored transition for unlabeled 2-ME2 is m/z 303.1 → 136.8.[4] This fragment likely arises from cleavage of the B and C rings of the steroid, retaining the A-ring with the methoxy group. Consequently, the corresponding fragment for the labeled compound is expected to retain the -O-¹³CD₃ group, shifting its mass by 4 Da.

Quantitative Data Summary

The predicted MRM transitions for quantitative analysis are summarized in the table below.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Predicted Transition
2-Methoxyestradiol (Analyte)303.1136.8Quantifier
2-Methoxyestradiol (Analyte)303.1285.1Qualifier (Loss of H₂O)
This compound (IS)307.1140.8Quantifier
This compound (IS)307.1289.1Qualifier (Loss of H₂O)
Table 1: Predicted MRM transitions for 2-Methoxyestradiol and its stable isotope-labeled internal standard (IS).

Visualizations

Experimental Workflow

The overall analytical process from sample receipt to data analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma/Urine Sample p2 Spike with IS (2-ME2-13C,d3) p1->p2 p3 Liquid-Liquid Extraction (Ethyl Acetate) p2->p3 p4 Evaporation & Reconstitution p3->p4 a1 LC Separation (C18 Column) p4->a1 a2 Ionization (APCI/ESI+) a1->a2 a3 MS/MS Fragmentation (MRM Mode) a2->a3 a4 Detection a3->a4 d1 Peak Integration a4->d1 d2 Quantification (Analyte/IS Ratio) d1->d2

Caption: LC-MS/MS experimental workflow for the quantification of 2-Methoxyestradiol.

Predicted Fragmentation of this compound

The diagram below illustrates the proposed fragmentation mechanism leading to the primary product ion used for quantification.

Caption: Predicted fragmentation pathway for this compound in positive ion mode.

2-Methoxyestradiol Signaling Pathway

2-ME2 exerts its anti-cancer effects primarily through the inhibition of microtubule function and the HIF-1α pathway.

G cluster_hif HIF-1α Pathway cluster_mt Microtubule Disruption me2 2-Methoxyestradiol hif HIF-1α Stabilization (Hypoxia) me2->hif Inhibits tubulin Tubulin Polymerization me2->tubulin Inhibits vegf VEGF Expression hif->vegf angio Angiogenesis vegf->angio arrest Mitotic Arrest tubulin->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Key signaling pathways modulated by 2-Methoxyestradiol leading to its anti-tumor effects.[2][8]

Conclusion

This application note provides a robust framework for the quantitative analysis of this compound using LC-MS/MS. The detailed protocol for sample preparation and chromatographic separation, combined with the predicted fragmentation patterns, offers a reliable starting point for method development and validation. The use of this isotopically labeled standard is paramount for achieving the accuracy and precision required in regulated bioanalysis, facilitating further research into the therapeutic potential of 2-Methoxyestradiol.

References

Application Note: High-Performance Liquid Chromatography for the Separation of 2-Methoxyestradiol and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

2-Methoxyestradiol (2ME2), an endogenous metabolite of estradiol, has garnered significant interest in drug development due to its anti-cancer and anti-angiogenic properties. The accurate quantification and separation of 2ME2 from its isomers are critical for both clinical research and pharmaceutical quality control. This application note provides detailed protocols for the separation of 2-Methoxyestradiol from its key isomers using High-Performance Liquid Chromatography (HPLC) coupled with various detection methods. The presented methodologies are designed for researchers, scientists, and drug development professionals.

Introduction

2-Methoxyestradiol is one of several methoxyestradiol isomers, including 4-methoxyestradiol, and can also be found in the presence of its precursor catechol estrogens, such as 2-hydroxyestradiol and 4-hydroxyestradiol. Due to their structural similarities, the separation of these isomers presents a significant analytical challenge. The methods outlined below provide robust and reproducible approaches to achieve baseline separation of these closely related compounds. The choice of stationary phase, mobile phase composition, and detector is crucial for successful separation and quantification. This note details two primary methods: a reversed-phase HPLC method with fluorescence detection (FLD) following derivatization, and a reversed-phase HPLC method coupled with tandem mass spectrometry (LC-MS/MS).

Data Presentation

The following tables summarize the key quantitative data for the chromatographic separation of 2-Methoxyestradiol and its isomers.

Table 1: HPLC-FLD Chromatographic Conditions and Performance

ParameterCondition
Column Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm)[1][2]
Mobile Phase A Water with 0.1% Formic Acid[1][2]
Mobile Phase B Methanol[1][2]
Gradient 76% to 100% B over 8 min, then return to 76% B at 8.1 min and hold until 11 min[1][2]
Flow Rate 0.5 mL/min[1][2]
Column Temperature 50 °C[1][2]
Derivatizing Agent Dansyl Chloride[1][2]
Detection (FLD) λEX 350 nm, λEM 530 nm[1][2]
Limit of Quantification 10 ng/mL for 2-Methoxyestradiol, 2-Hydroxyestradiol, and Estradiol[1][2]

Table 2: LC-MS/MS Chromatographic Conditions for 2-Methoxyestradiol Analysis

ParameterCondition
Column Zorbax Eclipse C18 (2.1 x 50 mm, 5 µm)[3]
Mobile Phase A Water
Mobile Phase B Methanol
Gradient Gradient elution (specific gradient not detailed in the abstract)[3]
Flow Rate 0.25 mL/min[3]
Column Temperature Room Temperature[3]
Detection Atmospheric Pressure Chemical Ionization (APCI) MS/MS[3]
Ion Transitions 2ME2: m/z 303.1 -> 136.8; 2ME2-d5 (Internal Standard): m/z 308.1 -> 138.8[3]
Linear Range 1-100 ng/mL[3]

Experimental Protocols

Protocol 1: HPLC-FLD Method for the Separation of Estradiol, 2-Hydroxyestradiol, and 2-Methoxyestradiol

This protocol is based on the method described by M. Z. Li et al. (2023) and is suitable for the quantification of 2-Methoxyestradiol and related compounds in biological samples after solid-phase microextraction (SPME).[1][2]

1. Sample Preparation (Solid-Phase Microextraction)

  • Condition a divinylbenzene sorbent SPME fiber.

  • Extract analytes from the sample matrix (e.g., serum, saliva).

  • Desorb the analytes using methanol.

2. Derivatization with Dansyl Chloride

  • Evaporate the methanolic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable buffer (e.g., acetone/water mixture).

  • Add dansyl chloride solution and an appropriate catalyst (e.g., sodium bicarbonate).

  • Incubate the reaction mixture at an elevated temperature (e.g., 60 °C) for a specified time.

  • Stop the reaction by adding a quenching agent (e.g., proline).

3. HPLC Analysis

  • Injection Volume: 10 µL

  • Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm)[1][2]

  • Mobile Phase A: Water with 0.1% Formic Acid[1][2]

  • Mobile Phase B: Methanol[1][2]

  • Gradient Program:

    • 0-8 min: 76% B to 100% B

    • 8.1 min: 100% B to 76% B

    • 8.1-11 min: Hold at 76% B[1][2]

  • Flow Rate: 0.5 mL/min[1][2]

  • Column Temperature: 50 °C[1][2]

  • Fluorescence Detection: Excitation at 350 nm, Emission at 530 nm[1][2]

4. Data Analysis

  • Construct a calibration curve using standards of estradiol, 2-hydroxyestradiol, and 2-methoxyestradiol.

  • Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

Protocol 2: LC-MS/MS Method for the Quantification of 2-Methoxyestradiol

This protocol is adapted from the method by Lakhani et al. (2005) for the determination of 2-Methoxyestradiol in human plasma.[3]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.3 mL of plasma, add the internal standard (deuterated 2-Methoxyestradiol, 2ME2-d5).

  • Extract the analytes with 1 mL of ethyl acetate.

  • Vortex the mixture and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis

  • Injection Volume: 20 µL

  • Column: Zorbax Eclipse C18 (2.1 x 50 mm, 5 µm)[3]

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Gradient: Utilize a gradient elution to separate the analyte from endogenous interferences.[3] A typical starting point would be a linear gradient from 50% B to 95% B over 5 minutes.

  • Flow Rate: 0.25 mL/min[3]

  • Column Temperature: Room Temperature[3]

  • Mass Spectrometry Detection:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • 2-Methoxyestradiol: 303.1 -> 136.8

      • 2-Methoxyestradiol-d5: 308.1 -> 138.8[3]

3. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrants.

  • Determine the concentration of 2-Methoxyestradiol in the plasma samples from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis start Biological Sample (e.g., Plasma, Serum) extraction Extraction (LLE or SPME) start->extraction derivatization Derivatization (Optional, e.g., Dansyl Chloride) extraction->derivatization reconstitution Reconstitution in Mobile Phase derivatization->reconstitution hplc HPLC Separation (Reversed-Phase C18) reconstitution->hplc ms Mass Spectrometry (APCI-MS/MS) hplc->ms data Data Acquisition and Analysis ms->data

Caption: Experimental workflow for the analysis of 2-Methoxyestradiol.

separation_principle cluster_hplc HPLC System compound_mixture Mixture of Isomers 2-Methoxyestradiol 4-Methoxyestradiol 2-Hydroxyestradiol injector Injector compound_mixture->injector pump Mobile Phase (Gradient Elution) pump->injector column Reversed-Phase C18 Column injector->column detector Detector (FLD or MS/MS) column->detector separated_peaks Separated Analytes Peak 1 Peak 2 Peak 3 detector->separated_peaks

Caption: Logical relationship of the chromatographic separation process.

Conclusion

The liquid chromatography methods presented in this application note provide effective strategies for the separation and quantification of 2-Methoxyestradiol and its closely related isomers. The choice between an HPLC-FLD method with derivatization and a more specific LC-MS/MS method will depend on the required sensitivity, selectivity, and the available instrumentation. The provided protocols offer a solid foundation for researchers and drug development professionals to establish robust analytical procedures for these important compounds. Further method development and validation will be necessary to adapt these protocols to specific matrices and regulatory requirements.

References

Troubleshooting & Optimization

troubleshooting poor signal intensity of 2-Methoxyestradiol-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor signal intensity of 2-Methoxyestradiol-13C,d3 during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) form of 2-Methoxyestradiol, an endogenous metabolite of estradiol.[1][2] It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[3][4][5] SIL internal standards are considered the gold standard because they have nearly identical chemical and physical properties to the unlabeled analyte of interest.[3][5] This ensures that the IS behaves similarly to the analyte during sample preparation, chromatography, and ionization, thus effectively compensating for variations in the analytical process and improving the accuracy and precision of quantification.[3][4][5]

Q2: What are the most common causes of poor signal intensity for my this compound internal standard?

Poor signal intensity of an internal standard like this compound can stem from a variety of factors, which can be broadly categorized as follows:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine, tissue homogenates) can interfere with the ionization of the internal standard in the mass spectrometer's ion source, leading to ion suppression or, less commonly, enhancement.[5][6][7][8]

  • Sample Preparation Issues: Loss of the internal standard can occur during various sample preparation steps such as liquid-liquid extraction, solid-phase extraction, or protein precipitation.[5][6] Inadequate pH control during sample processing can also lead to the degradation of the internal standard.[3]

  • LC-MS/MS System Problems: Issues with the instrument, such as a contaminated ion source, incorrect instrument settings, or general instrument drift, can lead to a universally poor signal response.[3][9]

  • Chromatographic Issues: Poor chromatography resulting in broad or tailing peaks, or a shift in retention time, can decrease the signal-to-noise ratio and the apparent peak intensity.[5] While 13C-labeled standards are expected to co-elute with the analyte, deuterated standards can sometimes exhibit slight retention time shifts.[10][11][12]

  • Standard Solution Integrity: The internal standard solution itself may have degraded due to improper storage or handling, or it may have been prepared at an incorrect concentration.

Q3: How can I differentiate between matrix effects and other potential causes of low signal?

To determine if matrix effects are the cause of low signal intensity, you can perform a post-extraction addition experiment. The general workflow is as follows:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Internal standard in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): A blank matrix sample is taken through the entire extraction process, and the internal standard is added to the final, clean extract.

    • Set C (Pre-Extraction Spike): The internal standard is added to the blank matrix before the extraction process begins (this is your typical QC sample).

  • Analyze and Compare: Analyze all three sets by LC-MS/MS.

    • Comparing Set A and Set B: A significant decrease in signal intensity in Set B compared to Set A indicates the presence of ion suppression from the matrix components that were not removed during the extraction.

    • Comparing Set B and Set C: A significant decrease in signal intensity in Set C compared to Set B suggests a low recovery of the internal standard during the sample preparation process.

Troubleshooting Guides

Problem: Low or No Signal Intensity of this compound

Q: I am not detecting any signal for my internal standard. What are the initial checks I should perform?

A: If you observe a complete absence of the internal standard signal, it is crucial to systematically check the most fundamental aspects of your experimental setup.

Troubleshooting Steps:

  • Verify Internal Standard Solution:

    • Concentration and Integrity: Confirm the concentration of your working solution. If possible, prepare a fresh dilution from your stock solution.

    • Direct Infusion: Directly infuse a diluted solution of your this compound into the mass spectrometer to confirm that the compound is present and ionizable, and that the instrument is detecting the correct mass-to-charge ratio (m/z).

  • Check Mass Spectrometer Settings:

    • Ion Transitions: Ensure you are monitoring the correct precursor and product ion m/z values for this compound. For a -13C,d3 labeled standard, the mass will be slightly higher than the unlabeled compound (MW ~302.4 g/mol ).[1][13]

    • Ionization Polarity: Confirm you are in the correct ionization mode (positive or negative). Previous studies have utilized atmospheric pressure chemical ionization (APCI) for 2-Methoxyestradiol.[14]

    • Instrument Status: Check for any error messages on the mass spectrometer and ensure it is properly calibrated.

  • Inspect the LC System:

    • Injection: Verify that the autosampler is correctly picking up and injecting your sample. Check for air bubbles in the syringe or sample loop.

    • Flow Path: Ensure there are no leaks or blockages in the LC system.

Q: My signal intensity for the internal standard is consistently low. How can I improve it?

A: Low signal intensity can often be addressed by optimizing your sample preparation and analytical method.

Troubleshooting Steps and Potential Solutions:

Potential CauseRecommended Action
Inefficient Ionization Optimize the ion source parameters, such as capillary voltage, gas flow rates (nebulizer, drying gas), and source temperature, to maximize the signal for this compound.[15][16] Consider using a different ionization technique if available (e.g., APCI vs. ESI).[17]
Matrix-Induced Ion Suppression Improve the sample cleanup process to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing interferences than protein precipitation or liquid-liquid extraction.[6] You can also adjust the chromatography to separate the internal standard from the co-eluting matrix components.
Poor Analyte Recovery Optimize the sample extraction procedure. This may involve changing the extraction solvent, adjusting the pH, or using a different type of SPE cartridge.
Suboptimal Mobile Phase Modify the mobile phase composition. The addition of modifiers like formic acid or ammonium formate can significantly improve ionization efficiency in ESI.
In-Source Fragmentation Reduce the energy in the ion source by lowering voltages in the transfer region (e.g., fragmentor or skimmer voltage) to minimize unintended fragmentation of the internal standard.[18]
Analyte Degradation Ensure proper sample handling and storage conditions. Investigate the stability of this compound in your sample matrix and processing solvents.[3][19]
Problem: Inconsistent or Variable Signal Intensity

Q: The signal for my internal standard is fluctuating significantly between injections. What could be the cause?

A: Signal variability is a common issue that can often be traced back to inconsistencies in the analytical workflow or instrument performance.

Troubleshooting Steps and Potential Solutions:

Potential CauseRecommended Action
Inconsistent Sample Preparation Ensure that all samples are treated identically. Thoroughly mix samples after adding the internal standard.[3] Use precise and calibrated pipettes for all liquid handling steps.
Autosampler/Injection Variability Check the autosampler for any mechanical issues. Ensure the injection volume is consistent by inspecting the syringe and sample loop.[4]
Instrument Drift Allow the LC-MS system to fully equilibrate before starting your analytical run. Monitor system suitability by injecting a standard solution periodically throughout the run to assess instrument performance over time.[3][20]
Carryover If the signal is decreasing over a run, it could be due to carryover from previous injections. Implement a robust needle and column wash protocol between samples.
Differential Matrix Effects The composition of the matrix can vary between different samples, leading to different degrees of ion suppression and, consequently, variable internal standard signal. While a good SIL-IS should track this, significant variation can be problematic.[10]

Visualizations

Experimental and Troubleshooting Workflows

cluster_0 Troubleshooting Poor IS Signal Start Poor Signal Intensity Observed Check_MS Verify MS Settings (m/z, Polarity) Start->Check_MS Direct_Infusion Direct Infusion of IS Check_MS->Direct_Infusion Signal_OK Signal OK? Direct_Infusion->Signal_OK Check_LC Investigate LC System (Injection, Leaks, Flow) Signal_OK->Check_LC No Check_Sample_Prep Review Sample Preparation (Concentration, Integrity) Signal_OK->Check_Sample_Prep Yes Optimize Optimize Method (Cleanup, Chromatography, Source) Check_LC->Optimize Check_Sample_Prep->Optimize End Problem Resolved Optimize->End

Caption: A general workflow for troubleshooting poor internal standard signal intensity.

cluster_1 Matrix Effects on Ionization cluster_ideal Ideal Conditions (No Matrix) cluster_suppression Ion Suppression Analyte_Ideal Analyte Ions Detector_Ideal Detector Signal (Strong) Analyte_Ideal->Detector_Ideal IS_Ideal IS Ions IS_Ideal->Detector_Ideal Matrix Co-eluting Matrix Components Analyte_Suppressed Analyte Ions Matrix->Analyte_Suppressed IS_Suppressed IS Ions Matrix->IS_Suppressed Detector_Suppressed Detector Signal (Weak) Analyte_Suppressed->Detector_Suppressed IS_Suppressed->Detector_Suppressed

Caption: Diagram illustrating the concept of matrix-induced ion suppression.

cluster_2 LC-MS/MS Sample Analysis Workflow Sample_Collection 1. Sample Collection (e.g., Plasma) IS_Spiking 2. Internal Standard Spiking Sample_Collection->IS_Spiking Sample_Prep 3. Sample Preparation (e.g., Protein Precipitation, SPE) IS_Spiking->Sample_Prep Evaporation 4. Evaporation & Reconstitution Sample_Prep->Evaporation LC_Injection 5. LC Injection & Separation Evaporation->LC_Injection MS_Detection 6. MS/MS Detection LC_Injection->MS_Detection Data_Analysis 7. Data Analysis (Analyte/IS Ratio) MS_Detection->Data_Analysis

Caption: A typical experimental workflow for sample analysis using an internal standard.

Experimental Protocols

Protocol: LC-MS/MS Method for 2-Methoxyestradiol

The following is a generalized protocol based on a published method for the analysis of 2-Methoxyestradiol.[14] This should be adapted and optimized for your specific instrument and application.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.3 mL of plasma sample, add the this compound internal standard.

  • Vortex mix the sample.

  • Add 1 mL of ethyl acetate and vortex for 1 minute to extract the analyte and internal standard.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: C18 column (e.g., Zorbax Eclipse C18, 2.1 x 50 mm, 5 µm).[14]

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Flow Rate: 0.25 mL/min[14]

  • Gradient: Start with a suitable percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions to re-equilibrate.

  • Injection Volume: 10 µL

3. Mass Spectrometry Conditions

  • Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

  • Polarity: Positive or Negative (requires optimization).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Transitions:

    • 2-Methoxyestradiol: m/z 303.1 → 136.8 (example transition).[14]

    • This compound: The precursor m/z will be higher than the unlabeled analyte. The product ion may or may not shift depending on the location of the labels. These transitions must be determined by infusing the standard.

  • Source Parameters: Optimize gas flows, temperatures, and voltages for maximum signal intensity.

Quantitative Data Summary

Table 1: Example Mass Spectrometer Parameters for 2-Methoxyestradiol Analysis

ParameterExample ValueReference
Ionization ModeAPCI[14]
PolarityPositive[14]
Precursor Ion (2ME2)303.1 m/z[14]
Product Ion (2ME2)136.8 m/z[14]
Precursor Ion (2ME2-d5 IS)308.1 m/z[14]
Product Ion (2ME2-d5 IS)138.8 m/z[14]

Note: The specific m/z values for this compound will need to be determined empirically.

References

addressing isotopic exchange in deuterium-labeled 2-Methoxyestradiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deuterium-labeled 2-Methoxyestradiol (2-ME2). The information provided is intended to help address specific issues related to isotopic exchange that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is deuterium-labeled 2-Methoxyestradiol and why is it used?

Deuterium-labeled 2-Methoxyestradiol is a form of 2-ME2 where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution makes the molecule heavier, allowing it to be distinguished from the unlabeled form by mass spectrometry. It is most commonly used as an internal standard in quantitative bioanalysis, such as liquid chromatography-mass spectrometry (LC-MS/MS) assays, to improve the accuracy and precision of 2-ME2 quantification in complex biological matrices like plasma or urine.[1]

Q2: What is isotopic exchange and why is it a concern?

Isotopic exchange, in this context, refers to the unintended swapping of deuterium atoms on the labeled 2-ME2 molecule with hydrogen atoms from the surrounding solvent or matrix. This phenomenon, also known as back-exchange, can compromise the integrity of the internal standard, leading to inaccurate quantification of the analyte.[2] If the deuterated internal standard loses its deuterium, it can be mistakenly detected as the unlabeled analyte, leading to an overestimation of the analyte's concentration.

Q3: Are all positions on the 2-Methoxyestradiol molecule equally susceptible to isotopic exchange?

No. The stability of a deuterium label is highly dependent on its position on the molecule.

  • Highly Labile Positions: Deuterium atoms attached to heteroatoms, such as the hydroxyl (-OH) groups at positions 3 and 17 of the steroid backbone, are highly labile and will readily exchange with protons in any protic solvent (e.g., water, methanol). These positions are generally not suitable for deuterium labeling for quantitative applications.

  • Stable Positions: Deuterium atoms attached to carbon atoms, particularly on the aromatic ring and the steroid skeleton, are generally stable under typical analytical conditions (neutral or mildly acidic pH).[2][3] Deuterium on the methoxy (-OCH3) group is also expected to be stable. Commercially available 2-Methoxyestradiol-d5 is a testament to the existence of stable labeling positions on the molecule.[4]

Q4: Under what conditions is isotopic exchange most likely to occur?

Isotopic exchange is most often catalyzed by acidic or basic conditions.[5][6][7]

  • Basic Conditions: Exposure to strong bases can facilitate the exchange of protons (and thus deuterium) at positions alpha to a carbonyl group. While 2-ME2 does not have a ketone, related steroids can undergo exchange at these positions.

  • Acidic Conditions: Strongly acidic conditions can promote exchange on aromatic rings.[8][9] However, the conditions typically used for LC-MS/MS analysis (e.g., mobile phases with 0.1% formic acid) are generally not harsh enough to cause significant exchange of deuterium from stable positions on the aromatic ring.

Q5: How can I check the isotopic purity of my deuterium-labeled 2-Methoxyestradiol?

The isotopic purity of a new batch of deuterium-labeled 2-ME2 should be verified before use. High-resolution mass spectrometry (HRMS) is an excellent technique for this. By acquiring a full-scan mass spectrum, you can observe the distribution of isotopic peaks and calculate the percentage of the desired deuterated species (e.g., d5) versus less-deuterated and unlabeled species.

Troubleshooting Guide: Isotopic Exchange Issues

This guide is designed to help you troubleshoot common issues that may arise from isotopic exchange when using deuterium-labeled 2-ME2.

SymptomPossible CauseRecommended Solution
Overestimation of 2-ME2 concentration Back-exchange of deuterium on the internal standard, causing it to be detected as the unlabeled analyte.1. Check Solvent pH: Ensure that sample preparation and storage solutions are not strongly basic or acidic. Neutral or slightly acidic conditions are generally preferred. 2. Evaluate Sample Preparation: Minimize the time samples are stored in protic solvents, especially at elevated temperatures. If possible, perform extractions into a less protic organic solvent. 3. Verify Internal Standard Purity: Analyze a fresh solution of the deuterated internal standard by HRMS to confirm its isotopic purity.
Poor linearity of calibration curve Inconsistent back-exchange across different concentrations of the calibrators.1. Standardize Sample Handling: Ensure that all calibrators and samples are treated identically in terms of solvent exposure, temperature, and incubation times. 2. Optimize LC-MS/MS Conditions: While less common, H/D exchange can sometimes occur in the mass spectrometer's ion source.[2] Experiment with source parameters like temperature and solvent flow rate.
Appearance of unexpected peaks in the unlabeled 2-ME2 channel for blank samples spiked with internal standard The deuterated internal standard is undergoing back-exchange.1. Investigate Matrix Effects: Certain components in the biological matrix could potentially catalyze exchange. Prepare the internal standard in a pure solvent and compare its stability to that in the matrix. 2. Consider a Different Labeled Standard: If the issue persists and is traced back to the instability of the deuterium labels, consider sourcing a 2-ME2 standard with deuterium in different, more stable positions, or a ¹³C-labeled standard if available.

Experimental Protocols

Protocol 1: Assessment of Isotopic Stability of Deuterium-Labeled 2-ME2

Objective: To determine the stability of the deuterium labels on 2-Methoxyestradiol-d(n) under simulated analytical conditions.

Methodology:

  • Prepare Stock Solutions: Prepare a 1 mg/mL stock solution of deuterium-labeled 2-ME2 in a non-protic solvent such as acetonitrile.

  • Prepare Test Solutions:

    • Control: Dilute the stock solution in acetonitrile.

    • Acidic Condition: Dilute the stock solution in a typical LC mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid.

    • Basic Condition: Dilute the stock solution in 50:50 acetonitrile:water with 0.1% ammonium hydroxide.

    • Matrix Condition: Spike the stock solution into the biological matrix of interest (e.g., plasma, urine) that has been pre-treated as it would be in the main assay.

  • Incubation: Aliquot the test solutions and incubate them at different temperatures (e.g., room temperature, 37°C) for various time points (e.g., 0, 2, 8, 24 hours).

  • Analysis: At each time point, analyze the samples by high-resolution mass spectrometry (HRMS) in full-scan mode.

  • Data Evaluation: For each condition and time point, determine the relative abundance of the deuterated species (e.g., d5) and any less-deuterated or unlabeled species. A significant increase in the abundance of the lower mass isotopologues over time indicates isotopic exchange.

Protocol 2: Quantitative Analysis of 2-ME2 in Human Plasma by LC-MS/MS

This protocol is adapted from a published method for the determination of 2-ME2 in human plasma.[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 0.3 mL of human plasma in a glass tube, add the internal standard (deuterium-labeled 2-ME2, e.g., 2-ME2-d5) to achieve a final concentration appropriate for the expected analyte levels.

  • Vortex briefly to mix.

  • Add 3 mL of ethyl acetate.

  • Vortex for 1 minute to extract the analytes.

  • Centrifuge at 2000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: Zorbax Eclipse C18 (2.1 x 50 mm, 5 µm) or equivalent.

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Flow Rate: 0.25 mL/min

  • Gradient: A suitable gradient to separate 2-ME2 from other matrix components.

  • Injection Volume: 10 µL

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive or negative ion mode.

  • MS Detection: Multiple Reaction Monitoring (MRM)

3. Mass Spectrometry Transitions:

The following table provides example MRM transitions for 2-ME2 and its d5-labeled internal standard, based on a published method.[1] These should be optimized on your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
2-Methoxyestradiol (2-ME2)303.1136.8
2-Methoxyestradiol-d5 (2-ME2-d5)308.1138.8

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Spike with 2-ME2-d5 Internal Standard plasma->add_is extract Liquid-Liquid Extraction (Ethyl Acetate) add_is->extract evap Evaporate to Dryness extract->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lc_sep LC Separation (C18 Column) reconstitute->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect quant Quantification (Analyte/IS Ratio) ms_detect->quant signaling_pathway Estradiol 17β-Estradiol CYP1A1 CYP1A1/CYP1B1 (Hydroxylation) Estradiol->CYP1A1 Two_Hydroxyestradiol 2-Hydroxyestradiol COMT COMT (Methylation) Two_Hydroxyestradiol->COMT Two_Methoxyestradiol 2-Methoxyestradiol (Analyte of Interest) PhaseII Phase II Enzymes Two_Methoxyestradiol->PhaseII Deuterated_2ME2 Deuterium-Labeled 2-ME2 (Internal Standard) Metabolites Further Metabolites (e.g., Glucuronides, Sulfates) CYP1A1->Two_Hydroxyestradiol COMT->Two_Methoxyestradiol PhaseII->Metabolites

References

Technical Support Center: 2-Methoxyestradiol-13C,d3 Stability Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the stability of 2-Methoxyestradiol-13C,d3 in solution.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors:

  • Solvent: The choice of solvent is critical. While generally soluble in organic solvents like DMSO and ethanol, its stability in aqueous solutions, especially at different pH values, needs to be carefully evaluated.[1][2]

  • pH: The pH of the solution can be a significant factor, particularly concerning the potential for deuterium exchange from the deuterated methyl group, which can be more likely under acidic or basic conditions.[3]

  • Temperature: Elevated temperatures can accelerate degradation. For long-term storage, temperatures of -20°C or lower are generally recommended.[1]

  • Light: Exposure to light, especially UV light, can potentially lead to photodegradation. It is advisable to store solutions in amber vials or otherwise protect them from light.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of estrogen compounds.

Q2: I am observing a gradual loss of my compound's signal during my experiments. What could be the cause?

A2: A gradual loss of signal for this compound could be due to several reasons:

  • Degradation: The compound may be degrading under your experimental conditions. Review the storage and handling procedures, considering the factors mentioned in Q1.

  • Adsorption: The compound might be adsorbing to the surface of your storage container (e.g., plastic tubes or glass vials). Using silanized glass vials can help minimize adsorption.

  • Precipitation: If the solution is supersaturated or if the solvent composition changes (e.g., upon addition to an aqueous buffer), the compound may precipitate out of solution. Ensure that the concentration is within the solubility limits for the specific solvent system.

Q3: I see an unexpected peak appearing in my chromatogram over time. What could this be?

A3: The appearance of a new peak suggests the formation of a degradation product or an impurity.

  • Degradation Product: The new peak could be a product of chemical degradation (e.g., oxidation, hydrolysis). A stability study with stress conditions (e.g., high temperature, extreme pH) can help to purposefully generate and identify potential degradation products.

  • Isotopic Exchange: For a deuterated compound, a peak corresponding to the compound with fewer deuterium atoms might appear due to H/D exchange with the solvent.[4] This is a particular concern with protic solvents. The use of 13C labels alongside deuterium is intended to provide a stable anchor for quantification, as 13C is not susceptible to exchange.[3]

  • Contamination: The new peak could also be a contaminant introduced during sample preparation or from the solvent.

Q4: My quantitative results are inconsistent. How can I improve the reproducibility of my stability assessment?

A4: Inconsistent results in a stability study often stem from variability in sample preparation and analysis.

  • Use of an Internal Standard: While this compound is often used as an internal standard itself, for a stability study of this compound, you may consider using a different, structurally similar, and stable labeled compound if available, to control for extraction and injection variability.

  • Precise Sample Handling: Ensure accurate and consistent pipetting, especially when preparing dilutions and standards. Use a calibrated balance for initial weighing.

  • Control for Evaporation: Solvents can evaporate during storage and handling, leading to an increase in concentration. Use tightly sealed vials.

  • Consistent Analytical Method: Ensure the analytical method, such as LC-MS/MS, is validated for linearity, accuracy, and precision.[5]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol outlines a general procedure for assessing the stability of this compound under various storage conditions.

1. Materials and Reagents:

  • This compound

  • Solvents: DMSO, Ethanol (ACS grade or higher), Acetonitrile (LC-MS grade), Water (LC-MS grade)

  • Buffers: Phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 9.0

  • Amber glass vials with Teflon-lined caps

  • Calibrated analytical balance and pipettes

  • LC-MS/MS system

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • From the stock solution, prepare working solutions in the test solvents/buffers at a final concentration of 10 µg/mL.

3. Storage Conditions and Sampling:

  • Aliquots of the working solutions should be stored under the following conditions:

    • Temperature: -20°C, 4°C, and room temperature (25°C).

    • Light Exposure: Protected from light (in amber vials) and exposed to ambient light.

  • Samples should be collected at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month, 3 months).

4. Sample Analysis:

  • At each time point, an aliquot of each sample is taken and diluted with the initial mobile phase to a concentration suitable for LC-MS/MS analysis.

  • Analyze the samples using a validated LC-MS/MS method (see Protocol 2).

5. Data Analysis:

  • The concentration of this compound at each time point is determined from a calibration curve.

  • The percentage of the initial concentration remaining is calculated for each condition and time point.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a general LC-MS/MS method for the quantification of this compound.

1. Chromatographic Conditions:

  • Column: C18 column (e.g., Zorbax Eclipse C18, 2.1 x 50 mm, 5 µm)[5]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to ensure good peak shape and separation from any potential degradation products (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound. For example, for this compound, the precursor ion would be [M+H]+ at m/z 307.2 (assuming one 13C and three deuteriums). Product ions would need to be determined by infusion and fragmentation of the standard. For unlabeled 2-Methoxyestradiol, a transition of m/z 303.1 -> 136.8 has been reported.[5]

  • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.

Data Presentation

The stability data should be summarized in a clear and concise table.

Storage ConditionTime PointConcentration (µg/mL)% Remaining
DMSO at -20°C 0 hours10.00100.0
24 hours9.9899.8
1 week9.9599.5
1 month9.9199.1
PBS pH 7.4 at 25°C 0 hours10.00100.0
24 hours9.8598.5
1 week9.5295.2
1 month8.9389.3
PBS pH 9.0 at 25°C 0 hours10.00100.0
24 hours9.6396.3
1 week8.9889.8
1 month7.8478.4

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualization

Stability_Assessment_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL in DMSO) working Prepare Working Solutions (10 µg/mL in Test Solvents) stock->working storage_conditions Aliquot and Store under Varying Conditions (Temp, pH, Light) working->storage_conditions sampling Collect Samples at Predetermined Time Points storage_conditions->sampling dilution Dilute Sample for Analysis sampling->dilution lcms LC-MS/MS Analysis dilution->lcms quant Quantify Concentration lcms->quant calc Calculate % Remaining quant->calc report Generate Stability Report calc->report

Caption: Workflow for assessing the stability of this compound in solution.

References

matrix effects in the analysis of 2-Methoxyestradiol and internal standard response

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2-Methoxyestradiol (2-ME2) and its internal standards. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of 2-Methoxyestradiol?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of 2-Methoxyestradiol (2-ME2), particularly in complex biological matrices like plasma or serum, these effects can lead to either ion suppression or enhancement.[1][3] This interference can significantly compromise the accuracy, precision, and sensitivity of the quantification, leading to unreliable results.[1][4] Common sources of matrix effects in biological samples include phospholipids, salts, and other endogenous compounds.[5]

Q2: I am observing poor reproducibility and inconsistent internal standard response. Could this be due to matrix effects?

A2: Yes, poor reproducibility and a variable internal standard (IS) response are classic symptoms of matrix effects.[1][5] The IS is intended to mimic the behavior of the analyte and compensate for variations in sample preparation and instrument response. However, if the matrix effect is not uniform across different samples or between the analyte and the IS, it can lead to inconsistent IS response and, consequently, inaccurate quantification of 2-ME2.[6] Using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for these effects, as it is affected by the matrix in a nearly identical manner to the analyte.[1][7][8]

Q3: My 2-ME2 signal is significantly lower than expected (ion suppression). What are the potential causes and how can I troubleshoot this?

A3: Significant ion suppression is a common challenge in LC-MS/MS analysis of biological samples.[4][9] The primary causes are co-eluting matrix components that compete with 2-ME2 for ionization in the MS source.[9] Phospholipids are notorious for causing ion suppression in plasma and serum samples.[5]

Troubleshooting Steps:

  • Improve Sample Preparation: Enhance the clean-up procedure to remove interfering components. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids than simple protein precipitation.[5][10]

  • Optimize Chromatography: Modify your LC method to achieve better separation between 2-ME2 and the interfering matrix components. This can involve changing the column, mobile phase composition, or gradient profile.[1][4]

  • Sample Dilution: If the concentration of 2-ME2 is high enough, diluting the sample can reduce the concentration of matrix components and thereby lessen ion suppression.[11][12]

  • Change Ionization Source: If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) may reduce ion suppression, as APCI is generally less susceptible to matrix effects.[9][13]

Troubleshooting Guide

This guide provides solutions to specific issues you might encounter during the analysis of 2-ME2.

Problem Potential Cause Recommended Solution
Low Analyte Recovery Inefficient extraction of 2-ME2 from the sample matrix.Optimize the extraction solvent and pH. Consider a different extraction technique (e.g., switch from LLE to SPE).
Peak Tailing or Splitting Co-eluting interferences or issues with the analytical column.Optimize the chromatographic gradient to better separate 2-ME2 from interferences. Check the column's performance and replace if necessary.[2]
High Background Noise Contamination from the sample matrix, solvents, or system.Use high-purity solvents and reagents. Implement a more rigorous sample clean-up procedure. Clean the ion source of the mass spectrometer.[5]
Inaccurate Quantification Non-ideal internal standard or uncorrected matrix effects.Use a stable isotope-labeled internal standard for 2-ME2.[1][7] Evaluate and correct for matrix effects using methods like the post-extraction spike.[8][11]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike Method

This protocol allows for the quantitative assessment of ion suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of 2-ME2 and the internal standard in the mobile phase.

    • Set B (Post-Extraction Spike): Extract a blank biological matrix sample. Spike the extracted matrix with the same concentration of 2-ME2 and internal standard as in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank biological matrix with 2-ME2 and the internal standard before the extraction process.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Interpretation of Results:

  • A matrix effect value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

Parameter Formula Ideal Value
Matrix Effect(Mean Peak Response of Post-Spiked Sample / Mean Peak Response of Neat Sample) x 100%85% - 115%
Recovery(Mean Peak Response of Pre-Spiked Sample / Mean Peak Response of Post-Spiked Sample) x 100%Consistent across concentration levels

Protocol 2: Phospholipid Removal using Solid Phase Extraction (SPE)

This protocol is designed to minimize matrix effects caused by phospholipids in plasma or serum samples.

Methodology:

  • Sample Pre-treatment: Precipitate proteins in the plasma sample by adding a solvent like acetonitrile. Centrifuge to pellet the proteins.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a reverse-phase or mixed-mode cation exchange cartridge) with methanol followed by water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove unretained interferences, including phospholipids.

  • Elution: Elute 2-ME2 and its internal standard using a stronger organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase before injection into the LC-MS/MS system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts relevant to 2-ME2 analysis and its biological effects.

cluster_sample_prep Sample Preparation Workflow BiologicalSample Biological Sample (e.g., Plasma, Serum) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant SPE Solid Phase Extraction (SPE) (Phospholipid Removal) Supernatant->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LCMS_Analysis LC-MS/MS Analysis Evaporation->LCMS_Analysis

Caption: A typical sample preparation workflow for reducing matrix effects in 2-ME2 analysis.

cluster_pathway Simplified 2-ME2 Signaling 2ME2 2-Methoxyestradiol ER_alpha Estrogen Receptor α (ERα) 2ME2->ER_alpha Interacts with Akt Akt Phosphorylation 2ME2->Akt Inhibits E2-induced VEGF_A VEGF-A Expression 2ME2->VEGF_A Biphasic effect on ER_alpha->Akt Regulates Cell_Growth Cell Growth Akt->Cell_Growth Promotes Angiogenesis Angiogenesis VEGF_A->Angiogenesis Promotes

Caption: Simplified signaling pathways affected by 2-Methoxyestradiol.[14][15]

cluster_troubleshooting Troubleshooting Logic for Ion Suppression Start Low 2-ME2 Signal (Ion Suppression) Check_IS Is the Internal Standard Response Stable? Start->Check_IS Improve_Cleanup Improve Sample Cleanup (e.g., SPE, LLE) Check_IS->Improve_Cleanup No Optimize_LC Optimize Chromatography (Gradient, Column) Check_IS->Optimize_LC Yes Check_Again Re-evaluate Signal Improve_Cleanup->Check_Again Optimize_LC->Check_Again Dilute_Sample Dilute Sample Dilute_Sample->Check_Again Check_Again->Dilute_Sample Signal Still Low Resolved Issue Resolved Check_Again->Resolved Signal Improved

Caption: A logical workflow for troubleshooting ion suppression in 2-ME2 analysis.

References

improving extraction recovery of 2-Methoxyestradiol and its labeled standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of 2-Methoxyestradiol (2-ME2) and its labeled standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve their extraction recovery rates.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of 2-ME2 and its labeled standard during extraction?

A1: Low recovery can stem from several factors throughout the sample preparation workflow. Key reasons include:

  • Insufficient Extraction: The chosen solvent may not be optimal for partitioning 2-ME2 from the sample matrix. Factors like solvent polarity, pH, and the sample-to-solvent ratio are critical.[1]

  • Matrix Effects: Components in the biological matrix (e.g., proteins, lipids, salts) can interfere with the extraction process and suppress the analyte signal during LC-MS analysis.[2] This is a significant challenge in complex matrices like plasma and whole blood.

  • Analyte Degradation: 2-ME2 can be susceptible to degradation due to factors like exposure to light, extreme temperatures, or certain chemical conditions during sample processing.

  • Suboptimal SPE/LLE Parameters: For Solid-Phase Extraction (SPE), issues can arise from improper cartridge conditioning, incorrect loading conditions, an inappropriate wash solvent that prematurely elutes the analyte, or an elution solvent that is too weak to fully recover the analyte. For Liquid-Liquid Extraction (LLE), incomplete phase separation and the formation of emulsions can lead to analyte loss.

  • Issues with Labeled Standard: While stable isotopically labeled standards are ideal for correcting recovery and matrix effects, problems can still occur.[3] These include degradation of the standard, incorrect spiking concentration, or isotopic exchange.[3]

Q2: How can I minimize matrix effects when extracting 2-ME2 from complex biological samples like plasma?

A2: Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:

  • Optimize Sample Pre-treatment: For plasma or serum, protein precipitation is a common first step.[2] Diluting the sample with a suitable buffer can also reduce the concentration of interfering substances.[4]

  • Refine Extraction Technique:

    • Solid-Phase Extraction (SPE): Employ a rigorous wash step with a solvent strong enough to remove interferences but weak enough to retain 2-ME2. Polymeric sorbents like Strata-X have been shown to be effective for steroid extraction and may allow for more aggressive wash steps, resulting in cleaner extracts.

    • Liquid-Liquid Extraction (LLE): A back-extraction can be performed. After the initial extraction into an organic solvent, the analyte can be re-extracted into a fresh aqueous phase with an adjusted pH to further purify the sample.

  • Chromatographic Separation: Optimize the LC method to achieve baseline separation of 2-ME2 and its standard from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: A deuterated or 13C-labeled 2-ME2 standard is the best way to compensate for matrix effects, as it will be affected in the same way as the unlabeled analyte.

Q3: My labeled internal standard is also showing low recovery. What should I investigate?

A3: Low recovery of the internal standard is a critical issue as it can lead to inaccurate quantification. Consider the following:

  • Timing of Addition: The internal standard should be added to the sample as early as possible in the workflow to account for losses during all subsequent steps.

  • Standard Stability: Verify the stability of your labeled standard under your specific extraction and storage conditions. Avoid repeated freeze-thaw cycles of stock solutions.

  • Extraction Efficiency: The extraction conditions may be suboptimal for both the analyte and the standard. Re-evaluate your choice of extraction solvent, pH, and SPE sorbent.

  • Deuterium Exchange: In some cases, deuterium atoms on a labeled standard can exchange with protons from the solvent, particularly under acidic or basic conditions. While less common for steroid backbones, it is a possibility to consider.

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)
Problem Potential Cause Recommended Solution
Low Recovery of 2-ME2 and Standard Incomplete elution from the SPE sorbent.Increase the strength of the elution solvent. Consider adding a modifier like methanol or a small percentage of a more polar solvent. For reversed-phase SPE, a higher percentage of organic solvent in the elution mobile phase is needed. Use two smaller aliquots of the elution solvent instead of one large one for better efficiency.
Analyte breakthrough during the wash step.The wash solvent is too strong. Decrease the organic content of the wash solvent. Perform a wash step optimization by testing a range of solvent strengths to find the point at which interferences are removed without eluting the analyte.
Poor retention on the SPE sorbent during loading.The sample loading conditions are not optimal. Ensure the sample is appropriately pre-treated (e.g., diluted, pH adjusted) to promote retention. The sorbent may not be appropriate for the analyte. Consider a different sorbent chemistry (e.g., C18, HLB, or a mixed-mode sorbent).
Inconsistent recovery across samples.Inconsistent flow rate during sample loading, washing, or elution. Use a vacuum manifold or automated SPE system to ensure consistent flow rates. The SPE cartridge may be drying out between steps. Ensure the sorbent bed remains wetted, unless the protocol specifies otherwise.
Low Recovery in Liquid-Liquid Extraction (LLE)
Problem Potential Cause Recommended Solution
Low Recovery of 2-ME2 and Standard The chosen organic solvent has a low partition coefficient for 2-ME2.Select a more appropriate extraction solvent. Ethyl acetate is a commonly used solvent for 2-ME2 extraction from plasma.[5] Other options include methyl tert-butyl ether (MTBE) or a mixture of solvents.
Incomplete phase separation or emulsion formation.Centrifuge the sample at a higher speed or for a longer duration to break the emulsion. The addition of a small amount of salt (salting out) to the aqueous phase can also help improve phase separation.
Suboptimal pH of the aqueous phase.Adjust the pH of the sample to ensure 2-ME2 is in a neutral, non-ionized state to maximize its partitioning into the organic solvent.
Insufficient mixing of the two phases.Ensure thorough mixing by vortexing for an adequate amount of time to allow for equilibrium to be reached. However, overly vigorous mixing can promote emulsion formation.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of 2-ME2 from Human Plasma

This protocol is adapted from a published method for the determination of 2-ME2 in human plasma.[5]

  • Sample Preparation:

    • To a 0.3 mL aliquot of human plasma in a clean microcentrifuge tube, add the deuterated 2-ME2 internal standard (2ME2-d5).

  • Extraction:

    • Add 1.5 mL of ethyl acetate to the plasma sample.

    • Vortex the mixture for 2 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic phases.

  • Collection:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Drying:

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume of the mobile phase used for your LC-MS/MS analysis.

    • Vortex briefly and transfer to an autosampler vial for injection.

Protocol 2: Generic Solid-Phase Extraction (SPE) for Steroids from an Aqueous Matrix (e.g., Diluted Plasma, Urine)

This is a general guideline that should be optimized for your specific application.

  • Sorbent Selection: A reversed-phase sorbent such as C18 or a polymeric sorbent (e.g., HLB) is a good starting point for 2-ME2.

  • Conditioning:

    • Pass 1-2 column volumes of methanol through the SPE cartridge.

    • Pass 1-2 column volumes of deionized water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Pre-treat your sample by diluting it with water or a suitable buffer.[4]

    • Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1-2 column volumes of a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences. This step needs to be optimized to avoid loss of the analyte.

  • Elution:

    • Elute the 2-ME2 and its standard with 1-2 column volumes of a strong organic solvent (e.g., methanol, acetonitrile, or a mixture thereof).[6] Consider using two smaller aliquots for elution.

  • Post-Elution:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

Experimental Workflow for 2-ME2 Extraction

G cluster_pre Sample Pre-treatment cluster_ext Extraction cluster_lle LLE cluster_spe SPE cluster_post Post-Extraction Sample Biological Sample (e.g., Plasma) Spike Spike with Labeled Internal Standard Sample->Spike Pretreat Dilution / Protein Precipitation Spike->Pretreat LLE_add Add Organic Solvent Pretreat->LLE_add SPE_cond Condition Cartridge Pretreat->SPE_cond LLE_mix Vortex & Centrifuge LLE_add->LLE_mix LLE_sep Separate Organic Layer LLE_mix->LLE_sep Dry Evaporate to Dryness LLE_sep->Dry SPE_load Load Sample SPE_cond->SPE_load SPE_wash Wash SPE_load->SPE_wash SPE_elute Elute SPE_wash->SPE_elute SPE_elute->Dry Recon Reconstitute Dry->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Caption: General workflow for the extraction of 2-Methoxyestradiol.

Signaling Pathway of 2-Methoxyestradiol Leading to Apoptosis

G cluster_cell Cellular Effects cluster_signal Signaling Cascade ME2 2-Methoxyestradiol Microtubule Microtubule Disruption ME2->Microtubule ROS Increased ROS Production ME2->ROS MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest p53 p53 Activation MitoticArrest->p53 JNK JNK Pathway Activation ROS->JNK Mito Mitochondrial Dysfunction p53->Mito JNK->Mito Apoptosis Apoptosis Mito->Apoptosis

Caption: Simplified signaling pathway of 2-ME2-induced apoptosis.

References

dealing with co-eluting interferences in 2-Methoxyestradiol quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of 2-Methoxyestradiol (2-ME2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the bioanalysis of 2-ME2.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the quantification of 2-Methoxyestradiol.

FAQ 1: I am observing a peak that co-elutes with my 2-Methoxyestradiol peak, leading to inaccurate quantification. How can I resolve this?

Answer:

Co-eluting interferences are a common challenge in 2-ME2 analysis, often arising from isomeric compounds such as 4-methoxyestradiol and other methylated catecholestrogens, which have the same mass-to-charge ratio (m/z) as 2-ME2.[1][2] Here is a systematic approach to troubleshoot and resolve this issue:

Troubleshooting Steps:

  • Chromatographic Optimization:

    • Gradient Modification: Adjust the organic solvent gradient to enhance the separation of 2-ME2 from the interfering peak. A shallower gradient can often improve resolution between closely eluting compounds.

    • Column Chemistry: Consider using a different column chemistry. Phenyl-hexyl or biphenyl phases can offer alternative selectivity for aromatic compounds like steroids compared to standard C18 columns.

    • Mobile Phase Additives: The addition of a small percentage of a different organic solvent (e.g., isopropanol) to your mobile phase can sometimes alter selectivity and improve separation.

  • Sample Preparation Enhancement:

    • Solid-Phase Extraction (SPE): A well-optimized SPE method can selectively isolate 2-ME2 and remove interfering matrix components.[3] Experiment with different sorbents (e.g., mixed-mode cation exchange) and elution solvents to achieve a cleaner extract.

    • Liquid-Liquid Extraction (LLE): Optimize the LLE protocol by testing different organic solvents and pH conditions to selectively extract 2-ME2.[4]

  • Derivatization:

    • Derivatization of 2-ME2 can alter its chromatographic properties, enabling separation from co-eluting interferences.[1][5][6] Dansyl chloride is a common derivatizing agent that can improve chromatographic separation and enhance ionization efficiency.[5]

FAQ 2: My 2-Methoxyestradiol signal is showing significant ion suppression. What are the likely causes and how can I mitigate this?

Answer:

Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal.[7][8]

Troubleshooting Steps:

  • Improve Sample Cleanup:

    • The most effective way to reduce matrix effects is to remove the interfering components before they enter the LC-MS system.[9] Re-evaluate your sample preparation method (LLE or SPE) to ensure it is effectively removing phospholipids and other matrix components.

  • Chromatographic Separation:

    • Adjust your chromatographic method to separate 2-ME2 from the region where matrix components elute. A post-column infusion experiment can help identify the retention time windows with the most significant ion suppression.

  • Internal Standard Selection:

    • Use a stable isotope-labeled internal standard (e.g., d5-2-ME2) if you are not already.[4] This type of internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.

  • Dilution:

    • Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, ensure that the diluted concentration of 2-ME2 remains above the lower limit of quantification (LLOQ).

FAQ 3: I am struggling with low sensitivity for 2-Methoxyestradiol. What strategies can I employ to enhance the signal?

Answer:

Low sensitivity in 2-ME2 quantification can be due to several factors, including inefficient extraction, poor ionization, or suboptimal mass spectrometry parameters.

Troubleshooting Steps:

  • Optimize Mass Spectrometry Parameters:

    • Ensure that the MS parameters, such as collision energy and declustering potential, are optimized for the specific transition of 2-ME2.

  • Enhance Ionization:

    • Derivatization: Derivatizing 2-ME2 with an agent like dansyl chloride can significantly improve its ionization efficiency in positive electrospray ionization (ESI) mode.[5][6]

    • Mobile Phase Modifiers: Optimize the concentration of additives like formic acid or ammonium formate in the mobile phase to promote better protonation of 2-ME2.

  • Improve Sample Preparation:

    • Extraction Recovery: Evaluate the recovery of your current extraction method. An inefficient extraction will lead to a lower amount of analyte reaching the detector.

    • Concentration Step: Incorporate a sample concentration step, such as evaporating the solvent after extraction and reconstituting in a smaller volume of mobile phase.

Experimental Protocols

Below is a detailed methodology for a robust LC-MS/MS method for the quantification of 2-Methoxyestradiol in human plasma, designed to minimize interferences.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 200 µL of human plasma, add 20 µL of internal standard working solution (e.g., 100 ng/mL d5-2-ME2 in methanol).

  • Vortex for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for injection.

2. Derivatization (Optional, for enhanced sensitivity and selectivity)

  • After the evaporation step in the LLE protocol, add 50 µL of a dansyl chloride solution (1 mg/mL in acetone) and 50 µL of a sodium bicarbonate buffer (100 mM, pH 9.5).

  • Vortex and incubate at 60°C for 15 minutes.

  • Evaporate to dryness and reconstitute as described above.

3. LC-MS/MS Parameters

ParameterRecommended Setting
LC System UPLC or HPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.3 mL/min
Gradient 50% B to 95% B over 5 min, hold at 95% B for 2 min, return to 50% B for 1 min
Injection Volume 10 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
MRM Transitions See Table 2

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Methoxyestradiol303.2175.125
d5-2-Methoxyestradiol (IS)308.2178.125
Dansyl-2-ME2536.3171.130

Note: These are example parameters and should be optimized for your specific instrumentation.

Visualizations

The following diagrams illustrate key workflows for troubleshooting and analysis.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_solutions Troubleshooting Pathways cluster_chroma_actions Chromatography Actions cluster_sp_actions Sample Prep Actions cluster_deriv_actions Derivatization Actions Problem Co-eluting Interference (Inaccurate Quantification) Chroma Optimize Chromatography Problem->Chroma SamplePrep Enhance Sample Prep Problem->SamplePrep Deriv Consider Derivatization Problem->Deriv Gradient Adjust Gradient Chroma->Gradient Column Change Column Chemistry Chroma->Column MobilePhase Modify Mobile Phase Chroma->MobilePhase SPE Optimize SPE SamplePrep->SPE LLE Optimize LLE SamplePrep->LLE Dansyl Use Dansyl Chloride Deriv->Dansyl ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample + Internal Standard LLE Liquid-Liquid Extraction (MTBE) Plasma->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification MS->Quant

References

impact of solvent choice on 2-Methoxyestradiol-13C,d3 stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the impact of solvent choice on the stability of 2-Methoxyestradiol-13C,d3. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and best practices for handling and storing this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For short-term storage, high-purity, anhydrous solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or acetonitrile are commonly used. For long-term storage, it is recommended to store the compound as a solid at -20°C or colder. If a stock solution is necessary for long-term storage, DMSO is often used, and the solution should be stored at -80°C.[1]

Q2: How should I store solutions of this compound to minimize degradation?

Solutions should be stored at low temperatures, protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to moisture and oxygen. For optimal stability, especially for long-term storage, aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.

Q3: What are the potential degradation pathways for this compound?

As a catechol estrogen, 2-Methoxyestradiol is susceptible to oxidation. The primary degradation pathway is likely the oxidation of the catechol moiety, which can be catalyzed by light, heat, and the presence of metal ions. This can lead to the formation of quinone-type structures, which may be reactive.

Q4: Is there a difference in stability between 2-Methoxyestradiol and its isotopically labeled form, this compound?

While isotopic labeling with 13C and deuterium (d3) is not expected to significantly alter the chemical stability of the molecule under normal storage conditions, it is always good practice to handle labeled compounds with the same care as the unlabeled parent compound. The fundamental chemical properties and susceptibility to degradation pathways remain the same.

Troubleshooting Guide

Issue: I am seeing unexpected peaks in my analytical results (e.g., HPLC, LC-MS) after a short period of storing my this compound solution.

  • Possible Cause 1: Solvent Impurities. The solvent used may contain impurities (e.g., peroxides in ethers, water content) that can react with and degrade the compound.

    • Solution: Always use high-purity, anhydrous solvents from a reputable supplier. If possible, use freshly opened solvents or those that have been properly stored to prevent the accumulation of impurities.

  • Possible Cause 2: Oxidation. 2-Methoxyestradiol, as a catechol estrogen, is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

    • Solution: Prepare solutions fresh whenever possible. If storage is necessary, purge the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing. Store solutions at or below -20°C and protect them from light by using amber vials or by wrapping the vials in foil.

  • Possible Cause 3: Inappropriate Storage Container. The container material may be incompatible with the solvent or may leach contaminants that catalyze degradation.

    • Solution: Use high-quality, inert glass vials (e.g., borosilicate) with PTFE-lined caps for storage.

Issue: The concentration of my this compound stock solution seems to have decreased over time.

  • Possible Cause 1: Degradation. As mentioned above, the compound may have degraded due to oxidation or reaction with solvent impurities.

    • Solution: Refer to the solutions for the issue of unexpected peaks. It is also advisable to perform periodic purity checks of your stock solutions using a suitable analytical method like HPLC-UV or LC-MS.

  • Possible Cause 2: Solvent Evaporation. If the storage container is not properly sealed, volatile solvents can evaporate, leading to an apparent increase in concentration, or if stored with a desiccant, moisture could be absorbed by hygroscopic solvents, leading to dilution. However, for volatile solvents, evaporation leading to concentration changes is a more common issue.

    • Solution: Ensure vials are tightly sealed with high-quality caps. For long-term storage, consider using sealed glass ampoules.

  • Possible Cause 3: Adsorption to Container Surface. Highly lipophilic compounds can sometimes adsorb to the surface of plastic or even glass containers, especially at low concentrations.

    • Solution: Use silanized glass vials to minimize surface adsorption. When preparing dilute solutions, it is good practice to do so fresh from a more concentrated stock.

Impact of Solvent Choice on Stability: A Comparative Overview

SolventPurity SpecificationRecommended Storage TemperatureExpected Short-Term Stability (Illustrative)Potential Issues
DMSO Anhydrous, ≥99.9%-20°C to -80°CGood to ExcellentHygroscopic; can absorb water from the atmosphere which may affect stability.
Ethanol Anhydrous, ≥99.5%-20°CGoodCan contain trace impurities from the manufacturing process.
Methanol Anhydrous, ≥99.9%-20°CModerate to GoodCan be more reactive than ethanol.
Acetonitrile HPLC Grade, ≥99.9%-20°CGoodCan undergo slow hydrolysis to acetic acid and ammonia in the presence of water.

Experimental Protocol: Assessment of this compound Stability in a Selected Solvent

This protocol outlines a general procedure for conducting a short-term stability study of this compound in a specific solvent.

1. Objective: To determine the stability of this compound in the chosen solvent at various storage conditions over a defined period.

2. Materials:

  • This compound (solid)

  • High-purity, anhydrous solvent (e.g., DMSO, Ethanol)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes (Class A)

  • Amber glass vials with PTFE-lined caps

  • HPLC or LC-MS system with a validated analytical method

  • Refrigerators/freezers set to the desired storage temperatures (e.g., 4°C, -20°C)

  • Light-protected chamber/box

3. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of this compound.

    • Dissolve the compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Ensure complete dissolution.

  • Sample Preparation and Storage:

    • Aliquot the stock solution into multiple amber glass vials.

    • Prepare separate sets of vials for each storage condition to be tested (e.g., room temperature/light, room temperature/dark, 4°C, -20°C).

    • For each condition, prepare triplicate samples for each time point.

  • Time Points:

    • Analyze a set of samples immediately after preparation (T=0).

    • Subsequent time points could be, for example, 24 hours, 48 hours, 1 week, 2 weeks, and 4 weeks.

  • Analytical Method:

    • Use a validated, stability-indicating HPLC-UV or LC-MS method to determine the concentration and purity of this compound. The method should be able to separate the parent compound from potential degradants.

  • Data Analysis:

    • At each time point, analyze the triplicate samples from each storage condition.

    • Calculate the percentage of the initial concentration of this compound remaining.

    • Monitor for the appearance and growth of any degradation peaks.

4. Acceptance Criteria (Example):

  • The compound is considered stable under a specific condition if the remaining concentration is ≥95% of the initial concentration and no significant degradation products are observed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot rt_light Room Temp / Light aliquot->rt_light rt_dark Room Temp / Dark aliquot->rt_dark fridge 4°C aliquot->fridge freezer -20°C aliquot->freezer t0 T=0 Analysis aliquot->t0 tx T=x Analysis (e.g., 24h, 1wk) rt_light->tx rt_dark->tx fridge->tx freezer->tx hplc HPLC / LC-MS Analysis t0->hplc tx->hplc data_analysis Data Analysis hplc->data_analysis stability_report Stability Report data_analysis->stability_report

Figure 1. General experimental workflow for stability testing of this compound.

degradation_pathway 2-Methoxyestradiol 2-Methoxyestradiol Quinone_Intermediate Quinone-type Intermediate 2-Methoxyestradiol->Quinone_Intermediate Oxidation Oxidation_Factors Oxidizing Agents (e.g., O2, light, metal ions) Oxidation_Factors->Quinone_Intermediate Further_Degradation Further Degradation Products Quinone_Intermediate->Further_Degradation

Figure 2. Potential oxidative degradation pathway for 2-Methoxyestradiol.

References

Validation & Comparative

A Comparative Guide to Method Validation for 2-Methoxyestradiol Assays Utilizing Stable Isotope Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 2-Methoxyestradiol (2-ME), an endogenous metabolite of estradiol with potent anti-angiogenic and antitumor properties, the selection of an appropriate internal standard is critical for developing a robust and reliable bioanalytical method. This guide provides an objective comparison of method validation performance for 2-ME assays, focusing on the use of stable isotope-labeled internal standards versus other alternatives. The information presented is supported by experimental data from published literature to aid in the selection of the most suitable method for your research needs.

Comparison of Internal Standard Strategies for 2-Methoxyestradiol Assays

The use of an internal standard (IS) is paramount in quantitative mass spectrometry to correct for variability in sample preparation and instrument response. For an endogenous compound like 2-Methoxyestradiol, a stable isotope-labeled (SIL) internal standard is the gold standard. Here, we compare the performance of assays using different internal standard strategies.

Table 1: Comparison of Method Validation Parameters for 2-Methoxyestradiol Assays

Validation ParameterStable Isotope Labeled IS (¹³C₆-2-ME)Stable Isotope Labeled IS (d₅-2-ME)Structural Analog IS (e.g., other steroids)No Internal Standard
Linearity (r²) > 0.997> 0.99Expected to be > 0.99, but may be more variableProne to higher variability, r² may be lower
Accuracy (% Bias) 93 - 113%[1]105 - 108%[2]May be acceptable but can be compromised by differential matrix effects and recovery.Highly susceptible to inaccuracies due to matrix effects and extraction inconsistencies.
Precision (% RSD) < 10.0% (intra- and inter-assay)[1]3.62 - 5.68%[2]Generally higher %RSD compared to SIL IS.Unacceptable for most regulated bioanalysis due to high variability.
Lower Limit of Quantification (LLOQ) 2.5 pg/mL (with derivatization)[1]1 ng/mL[2]Dependent on the analytical method and detector sensitivity.Higher LLOQ due to uncompensated signal suppression.
Matrix Effect Effectively compensatedEffectively compensatedDoes not perfectly mimic the analyte, leading to incomplete compensation.Significant and uncompensated, leading to ion suppression or enhancement.
Recovery Variability is compensatedVariability is compensatedDifferential recovery between analyte and IS can lead to biased results.Uncorrected, leading to inaccurate quantification.
Selectivity HighHighPotential for co-eluting interferences that affect the analog differently than the analyte.High potential for interference from matrix components.

The Gold Standard: Stable Isotope Labeled Internal Standards

Stable isotope-labeled internal standards, where some atoms in the 2-Methoxyestradiol molecule are replaced with heavier isotopes (e.g., ¹³C or ²H), are considered the most effective for quantitative LC-MS/MS analysis. They share near-identical physicochemical properties with the analyte, ensuring they behave similarly during extraction, chromatography, and ionization.

¹³C-Labeled Internal Standard (e.g., ¹³C₆-2-Methoxyestradiol)

A method utilizing ¹³C₆-2-Methoxyestradiol as the internal standard, combined with a derivatization technique, has demonstrated exceptional sensitivity with an LLOQ of 2.5 pg/mL.[1] The use of a ¹³C-labeled standard is often preferred over deuterated standards as it guarantees co-elution with the analyte and eliminates the risk of isotopic exchange, providing the most accurate correction for matrix effects and other sources of variability.

Deuterated Internal Standard (e.g., d₅-2-Methoxyestradiol)

A well-validated LC-MS/MS method for 2-Methoxyestradiol in human plasma employed a deuterated internal standard, 2-ME-d₅.[2] This method demonstrated good linearity, accuracy, and precision over a concentration range of 1-100 ng/mL.[2] While highly effective, deuterated standards can sometimes exhibit slight chromatographic separation from the unlabeled analyte, which in rare cases, could lead to differential matrix effects.

Alternative Approaches and Their Limitations

Structural Analog Internal Standard

In the absence of a stable isotope-labeled standard, a structurally similar compound (a structural analog) may be used as an internal standard. For steroid analysis, another steroid could potentially be chosen. However, this approach has significant drawbacks. The analog will not have identical extraction recovery, chromatographic retention, or ionization efficiency as 2-Methoxyestradiol. This can lead to inadequate compensation for matrix effects and result in decreased accuracy and precision.

No Internal Standard

Quantitative analysis without an internal standard is generally not recommended for bioanalytical methods, especially for endogenous compounds in complex matrices like plasma or serum. The variability introduced during sample preparation and analysis can lead to significant and unpredictable errors in quantification. This approach is highly susceptible to matrix effects, which can cause ion suppression or enhancement, leading to unreliable results.

Experimental Protocols

Below are detailed methodologies for key experiments in the validation of a 2-Methoxyestradiol assay using a stable isotope-labeled internal standard.

Sample Preparation: Liquid-Liquid Extraction
  • Aliquot Sample: To 0.3 mL of human plasma in a polypropylene tube, add the stable isotope-labeled internal standard solution.

  • Extraction: Add 1.5 mL of ethyl acetate and vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

  • Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse C18, 2.1 x 50 mm, 5 µm).[2]

  • Mobile Phase: A gradient of methanol and water.[2]

  • Flow Rate: 0.25 mL/min.[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Atmospheric pressure chemical ionization (APCI) or Electrospray Ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) of the following transitions:

    • 2-Methoxyestradiol: m/z 303.1 → 136.8[2]

    • d₅-2-Methoxyestradiol: m/z 308.1 → 138.8[2]

Validation Experiments
  • Linearity: Prepare calibration standards by spiking known concentrations of 2-Methoxyestradiol into an analyte-free matrix (e.g., charcoal-stripped serum). Analyze the standards in triplicate and perform a linear regression of the peak area ratio (analyte/IS) versus concentration.

  • Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations. Analyze five replicates of each QC level on three separate days. Calculate the intra- and inter-day accuracy (% bias) and precision (% RSD).

  • Matrix Effect: Extract blank plasma from at least six different sources. Post-extraction, spike the extracts with 2-Methoxyestradiol and the internal standard at low and high concentrations. Compare the peak areas to those of neat solutions at the same concentrations to calculate the matrix factor.

  • Recovery: Compare the peak areas of pre-extraction spiked samples to post-extraction spiked samples at three different concentrations (low, medium, and high).

Signaling Pathways and Experimental Workflows

To visually represent the relationships and processes described, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Stable Isotope IS Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data validation_logic Method Bioanalytical Method Validation Method Validation Method->Validation Linearity Linearity Validation->Linearity Establishes Accuracy Accuracy Validation->Accuracy Establishes Precision Precision Validation->Precision Establishes Sensitivity Sensitivity Validation->Sensitivity Establishes Selectivity Selectivity Validation->Selectivity Establishes Reliable Reliable Results Linearity->Reliable Accuracy->Reliable Precision->Reliable Sensitivity->Reliable Selectivity->Reliable

References

The Gold Standard for 2-Methoxyestradiol Quantification: A Comparative Guide to Isotopic Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals demanding the highest accuracy and precision in bioanalytical assays, the choice of internal standard is paramount. This guide provides an objective comparison of analytical methodologies for the quantification of 2-Methoxyestradiol (2-ME), a promising endogenous anti-cancer and anti-inflammatory agent. We delve into the experimental data supporting the use of a ¹³C,d₃-labeled internal standard, offering a clear perspective on its advantages in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

The inherent variability in sample preparation and instrument response necessitates the use of an internal standard (IS) to ensure reliable quantification of analytes in complex biological matrices. For mass spectrometry-based methods, stable isotope-labeled internal standards are the gold standard, as they co-elute with the analyte of interest and experience similar ionization effects, thereby providing the most accurate correction. This guide specifically evaluates the performance of a ¹³C,d₃-labeled 2-Methoxyestradiol internal standard against a commonly used deuterated (d₅) analogue, presenting key performance metrics from published studies.

Performance Comparison: ¹³C-Labeled vs. Deuterated Internal Standards

The following table summarizes the accuracy and precision data from two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 2-Methoxyestradiol in human plasma/serum. It is important to note that these results are from separate studies and not from a direct head-to-head comparison.

ParameterLC-MS/MS with ¹³C₆-2-Methoxyestradiol ISLC-MS/MS with d₅-2-Methoxyestradiol IS
Accuracy (%) 93 - 113%[1]105 - 108%[2]
Intra-day Precision (% CV) < 10.0%[1]3.62 - 5.68%[2]
Inter-day Precision (% CV) < 10.0%[1]Not Reported
Lower Limit of Quantification (LLOQ) 2.5 pg/mL[1]1 ng/mL[2]
Linear Range 5 - 200 pg/mL[1]1 - 100 ng/mL[2]

Note: Data is compiled from two separate publications and not from a single comparative study. The method utilizing the ¹³C₆-labeled internal standard also involved a derivatization step to enhance sensitivity.

Experimental Protocols

Method 1: LC-MS/MS with ¹³C₆-2-Methoxyestradiol Internal Standard

This method, developed by Takahashi et al. (2025), demonstrates a highly sensitive and accurate assay for 2-Methoxyestradiol in human serum.[1]

Sample Preparation:

  • To 180 µL of serum, 180 µL of an internal standard solution (¹³C₆-2-Methoxyestradiol in acetonitrile) is added.

  • The sample is vortex-mixed and centrifuged.

  • The supernatant is diluted with water and subjected to solid-phase extraction (SPE) using an Oasis HLB µElution plate.

  • The extract is then derivatized with 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F) to enhance ionization efficiency.[1]

Liquid Chromatography:

  • Column: Ace Excell C18-PFP (2.0 µm, 2.1 mm x 100 mm)

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min

Tandem Mass Spectrometry:

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Monitored Transitions: Specific precursor-to-product ion transitions for both the derivatized 2-Methoxyestradiol and the ¹³C₆-labeled internal standard are monitored.

Method 2: LC-MS/MS with d₅-2-Methoxyestradiol Internal Standard

This method, reported by Figg et al. (2005), provides a robust assay for 2-Methoxyestradiol in human plasma.[2]

Sample Preparation:

  • To 0.3 mL of plasma, a deuterated internal standard (d₅-2-Methoxyestradiol) is added.

  • The sample undergoes liquid-liquid extraction with ethyl acetate.

  • The organic layer is evaporated to dryness and the residue is reconstituted for injection.

Liquid Chromatography:

  • Column: Zorbax Eclipse C18 (5 µm, 2.1 x 50 mm)

  • Mobile Phase: A gradient of methanol and water.

  • Flow Rate: 0.25 mL/min

Tandem Mass Spectrometry:

  • Instrument: Tandem mass spectrometer

  • Ionization Mode: Atmospheric pressure chemical ionization (APCI)

  • Monitored Transitions:

    • 2-Methoxyestradiol: m/z 303.1 → 136.8[2]

    • d₅-2-Methoxyestradiol: m/z 308.1 → 138.8[2]

Visualizing the Method and Mechanism

To further elucidate the analytical process and the biological context of 2-Methoxyestradiol, the following diagrams are provided.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification plasma Plasma/Serum Sample add_is Addition of ¹³C,d₃-2-ME IS plasma->add_is extraction Extraction (LLE or SPE) add_is->extraction derivatization Derivatization (Optional) extraction->derivatization reconstitution Reconstitution derivatization->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data ratio Peak Area Ratio (Analyte/IS) data->ratio calibration Calibration Curve ratio->calibration concentration Concentration Determination calibration->concentration

Caption: Analytical workflow for 2-Methoxyestradiol measurement.

signaling_pathway cluster_cellular_effects Cellular Effects cluster_outcomes Biological Outcomes ME2 2-Methoxyestradiol tubulin Tubulin Polymerization Inhibition ME2->tubulin hif1a HIF-1α Inhibition ME2->hif1a ros ROS Generation ME2->ros jnk JNK Signaling ME2->jnk cell_cycle Cell Cycle Arrest (G2/M) tubulin->cell_cycle angiogenesis Anti-Angiogenesis hif1a->angiogenesis apoptosis Apoptosis ros->apoptosis jnk->apoptosis proliferation Anti-Proliferation cell_cycle->proliferation

Caption: Simplified signaling pathway of 2-Methoxyestradiol.

Discussion

The use of a stable isotope-labeled internal standard is crucial for mitigating analytical variability and achieving high-quality quantitative data. While both deuterated and ¹³C-labeled standards significantly improve accuracy and precision compared to methods without an internal standard, ¹³C-labeled standards are often preferred. This is because the greater mass difference in deuterated standards can sometimes lead to slight chromatographic separation from the native analyte, a phenomenon known as the "isotope effect." This can potentially impact the accuracy of correction if the two compounds experience different matrix effects at slightly different retention times.

The data presented, although from separate studies, highlights that both ¹³C- and deuterium-labeled internal standards enable the development of accurate and precise LC-MS/MS methods for 2-Methoxyestradiol. The method employing the ¹³C₆-labeled standard, combined with derivatization, achieved a significantly lower limit of quantification, making it particularly suitable for studies where endogenous or very low concentrations of 2-Methoxyestradiol are expected.

References

A Comparative Guide to the Linearity and Range of 2-Methoxyestradiol (2-ME2) Quantification Assays: LC-MS/MS vs. ELISA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate quantification of 2-Methoxyestradiol (2-ME2), a metabolite of estradiol with anti-angiogenic and antitumor properties, is critical. The choice of analytical method significantly impacts the reliability of experimental data. This guide provides a comparative overview of the linearity and range of the two most common methods for 2-ME2 quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of various published LC-MS/MS methods and commercially available ELISA kits for the quantification of 2-Methoxyestradiol.

Method Linear Range Lower Limit of Quantification (LLOQ) Upper Limit of Quantification (ULOQ) Correlation Coefficient (r²) Matrix Reference
LC-MS/MS 1 - 100 ng/mL1 ng/mL100 ng/mLNot ReportedHuman Plasma[1]
LC-MS/MS (with derivatization) 2 - 1000 pg/mL2.5 pg/mL1000 pg/mL> 0.99Human Serum[2][3]
LC-MS/MS (with HF-LPME) Not explicitly stated, but high sensitivity reported0.14 pg/mL (LOD)Not Reported> 0.996Human Urine[4]
ELISA Kit (Ardent Bio) 31.25 - 2000 ng/mL18.75 ng/mL (Sensitivity)2000 ng/mLNot ApplicableSerum, Plasma, Cell Culture Supernatant, Lysates[5]
ELISA Kit (Assay Genie) 31.25 - 2000 ng/ml18.75 ng/ml (Sensitivity)2000 ng/mlNot ApplicableSerum, Plasma, Cell Culture Supernatants[6]
ELISA Kit (FineTest) 31.25 - 2000 ng/mL18.75 ng/mL (Sensitivity)2000 ng/mLNot ApplicableSerum, Plasma, Cell Culture Supernatant, Lysates[7]
ELISA Kit (Abbexa) 31.2 - 2000 ng/mL< 18.8 ng/mL (Sensitivity)2000 ng/mLNot ApplicableSerum, Plasma, Other biological fluids[8]
ELISA Kit (Cayman Chemical) 13.1 - 8000 pg/mL~40 pg/mL (80% B/B0)8000 pg/mLNot ApplicablePlasma, Urine[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of the experimental protocols for the cited LC-MS/MS assays.

LC-MS/MS Method for 2-ME2 in Human Plasma[1]
  • Sample Preparation: A 0.3 mL aliquot of human plasma, spiked with a deuterated 2-ME2 internal standard (2ME2-d5), undergoes liquid-liquid extraction with ethyl acetate.

  • Chromatography:

    • Column: Zorbax Eclipse C18 (2.1 x 50 mm, 5 µm).

    • Mobile Phase: Gradient elution with methanol and water.

    • Flow Rate: 0.25 mL/min.

    • Temperature: Room temperature.

  • Mass Spectrometry:

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI).

    • Detection: Tandem mass spectrometry (MS/MS).

    • Ion Transitions:

      • 2-ME2: m/z 303.1 → 136.8

      • 2-ME2-d5 (Internal Standard): m/z 308.1 → 138.8

Highly Sensitive LC-MS/MS Method with Derivatization for 2-ME2 in Human Serum[2][3]
  • Sample Preparation: This method involves a derivatization step using 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F) to enhance the detectability of 2-ME2.

  • Chromatography:

    • LC System: Shimadzu Nexera X2.

    • Column: ACE Excel 2 C18-PFP (2 µm, 2.1 mm × 150 mm).

  • Mass Spectrometry:

    • Mass Spectrometer: QTrap 6500+.

    • Ionization: Positive electrospray ionization (ESI).

    • Detection: Tandem mass spectrometry (MS/MS). The derivatization allows for enhanced signal in positive ESI mode and aids in the chromatographic separation from isomers.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for quantifying 2-Methoxyestradiol using LC-MS/MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with Internal Standard Sample->Spike Addition of IS Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Isolation Derivatize Derivatization (Optional) Extract->Derivatize Signal Enhancement Dry_Reconstitute Dry Down and Reconstitute Derivatize->Dry_Reconstitute Final Preparation Inject Inject into LC System Dry_Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Mobile Phase Flow Ionize Ionization (e.g., ESI, APCI) Separate->Ionize Elution Detect Mass Spectrometry Detection (MS/MS) Ionize->Detect Ion Transfer Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Standard Curve Plot Quantify Quantification of 2-ME2 Concentration Calibrate->Quantify Concentration Calculation

Caption: A typical experimental workflow for 2-Methoxyestradiol quantification by LC-MS/MS.

Discussion

The data clearly indicates that LC-MS/MS methods, particularly those incorporating a derivatization step, offer significantly higher sensitivity (lower LLOQ) and a wider dynamic range in the lower concentration levels (pg/mL) compared to commercially available ELISA kits (ng/mL). The LC-MS/MS method with derivatization demonstrates a linear range of 2-1000 pg/mL with an LLOQ of 2.5 pg/mL, making it suitable for studies where endogenous levels of 2-ME2 are expected to be very low.[2][3] In contrast, the standard LC-MS/MS method shows a linear range of 1-100 ng/mL.[1]

ELISA kits provide a more straightforward and higher-throughput alternative, but with a significantly higher detection limit, typically in the range of 18.75 ng/mL.[5][6][7][8] This makes them suitable for applications where 2-ME2 concentrations are expected to be in the higher ng/mL range, such as in certain in vitro studies or after administration of exogenous 2-ME2.

The choice between LC-MS/MS and ELISA will ultimately depend on the specific requirements of the research, including the expected concentration of 2-ME2 in the samples, the required sensitivity and specificity, sample throughput needs, and the availability of instrumentation and expertise. For highly sensitive and specific quantification, especially in complex biological matrices, a validated LC-MS/MS method is the superior choice. For rapid screening of a large number of samples where lower sensitivity is acceptable, an ELISA kit may be more appropriate.

References

A Comparative Guide to the Analytical Detection and Quantification of 2-Methoxyestradiol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of 2-Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol with potent anti-angiogenic and anti-tumor properties, is critical. The choice of analytical method significantly impacts the reliability and sensitivity of these measurements. This guide provides a comparative overview of various techniques used for the analysis of 2-ME2, with a focus on their limits of detection (LOD) and quantification (LOQ), supported by experimental data.

Comparison of Analytical Methods

The selection of an appropriate analytical method for 2-ME2 quantification depends on the required sensitivity, the sample matrix, and the available instrumentation. The following table summarizes the performance of common analytical techniques.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Sample MatrixReference
LC-MS/MS with Derivatization -2.5 pg/mLSerum
GC-MS/MS 5.5 pg/mL0.1 ng/mLPlasma[1]
ELISA Kit (Creative Diagnostics) ~40 pg/mL-Plasma, Urine[2]
HPLC-FLD with Derivatization -10 ng/mLSerum, Saliva[3]
ELISA Kit (FineTest) -18.75 ng/mL (Sensitivity)Serum, Plasma, Cell Culture Supernatant[4]
HPLC-UV -1 ng/mLHuman Plasma[5]
Silver Nanoparticles-Enhanced Chemiluminescence 5.0 x 10⁻¹⁰ mol/L (~0.15 pg/mL)-Serum, Pharmaceutical Preparations[6]
LC-MS/MS (APCI) -1 ng/mLHuman Plasma[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are summaries of the experimental protocols for the key analytical methods discussed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization

This highly sensitive method involves derivatizing 2-ME2 to enhance its ionization efficiency and chromatographic separation from isomers.

  • Sample Preparation: Details on the specific derivatization agent, 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F), were used to significantly improve the detectability of 2-ME2 in positive electrospray ionization-tandem mass spectrometry (ESI-MS/MS)[8].

  • Chromatography: The separation of derivatized 2-ME2 and its isomers was achieved under optimized liquid chromatography conditions[8].

  • Detection: Mass spectrometry was performed using ESI-MS/MS, monitoring specific fragmentation patterns to distinguish between isomers[8]. The lower limit of quantification for 2-ME2 was reported as 2.5 pg/mL[8].

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

A robust and sensitive method for the quantification of 2-ME2 in plasma.

  • Sample Preparation: The protocol involves protein precipitation from the plasma sample, followed by solid-phase extraction (SPE) to isolate the steroids. The extracted compounds are then derivatized using trifluoroacetic anhydride[1][9].

  • Injection: A large volume (10 µL) injection with a Programmed Temperature Vaporization (PTV) injector in solvent split mode is utilized to increase sensitivity[1][9].

  • Chromatography and Detection: The derivatized steroids are analyzed by GC-MS/MS. The ion trap mass spectrometer is operated in product ion scan mode with an increased damping gas flow to reduce ion fragmentation and enhance the instrument response[1][9]. The reported LOD for 2-ME2 was 5.5 pg/mL[1][9].

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA kits offer a high-throughput and relatively simple method for 2-ME2 quantification.

  • Principle: These are competitive immunoassays where 2-ME2 in the sample competes with a labeled 2-ME2 for binding to a limited number of antibody sites[2][4].

  • Procedure: A typical protocol involves adding the sample or standard to a microplate pre-coated with a 2-ME2 specific antibody, followed by the addition of a biotin-labeled 2-ME2. After incubation and washing steps, a streptavidin-HRP conjugate is added, followed by a substrate solution to produce a colorimetric signal that is inversely proportional to the amount of 2-ME2 in the sample[4][10].

  • Performance: Different commercial kits report varying levels of sensitivity. For instance, one kit specifies a detection limit of approximately 40 pg/mL[2], while another reports a sensitivity of 18.75 ng/mL[4][11].

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method requires derivatization to make the non-fluorescent 2-ME2 molecule detectable by a fluorescence detector.

  • Sample Preparation: Analytes are extracted from biological matrices like serum or saliva using solid-phase microextraction (SPME). The extracted compounds are then derivatized with dansyl chloride to introduce a fluorescent tag[3].

  • Chromatography: Separation is achieved on a C18 column with a gradient elution using a mobile phase of water with 0.1% formic acid and methanol[3].

  • Detection: The derivatized 2-ME2 is detected by a fluorescence detector with excitation and emission wavelengths set to 350 nm and 530 nm, respectively. The LOQ for this method was reported as 10 ng/mL[3].

Visualizing the Analytical Workflow

To better understand the steps involved in 2-ME2 analysis, the following diagram illustrates a general experimental workflow from sample collection to data interpretation.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing sample_collection Sample Collection (e.g., Plasma, Serum, Urine) extraction Extraction (LLE, SPE) sample_collection->extraction derivatization Derivatization (Optional, e.g., for GC-MS, HPLC-FLD) extraction->derivatization chromatography Chromatographic Separation (LC or GC) derivatization->chromatography detection Detection (MS, UV, FLD, etc.) chromatography->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification interpretation Results Interpretation quantification->interpretation signaling_pathway cluster_cellular_effects Cellular Effects cluster_downstream_outcomes Downstream Outcomes ME2 2-Methoxyestradiol (2-ME2) Microtubules Microtubule Destabilization ME2->Microtubules HIF1a HIF-1α Degradation ME2->HIF1a ROS ROS Production ME2->ROS CellCycleArrest Cell Cycle Arrest Microtubules->CellCycleArrest AntiAngiogenesis Anti-Angiogenesis HIF1a->AntiAngiogenesis Apoptosis Apoptosis ROS->Apoptosis CellCycleArrest->Apoptosis

References

A Researcher's Guide to Cross-Validation of 2-Methoxyestradiol Assays: A Comparative Analysis of Instrumentation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol with potent anti-angiogenic and anti-tumor properties, is critical. The choice of analytical instrumentation can significantly impact the reliability and comparability of experimental data. This guide provides an objective comparison of various analytical platforms for 2-ME2 analysis, supported by available experimental data, to aid in the selection of the most appropriate methodology for your research needs.

The quantification of 2-Methoxyestradiol (2-ME2) in biological matrices presents analytical challenges due to its low endogenous concentrations and the presence of isomeric compounds. The two primary analytical techniques employed for 2-ME2 measurement are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays (such as ELISA). LC-MS/MS is generally considered the gold standard due to its high selectivity and sensitivity, while immunoassays offer a higher-throughput and often more cost-effective solution.

This guide provides a comparative overview of these methodologies, presenting performance data from various platforms and detailed experimental protocols. This information is intended to assist researchers in making informed decisions when establishing or transferring 2-ME2 assays between different instruments.

Performance Comparison of 2-Methoxyestradiol Assays

The selection of an appropriate analytical method depends on the specific requirements of the study, including the desired sensitivity, specificity, sample throughput, and available resources. Below is a summary of performance characteristics for 2-ME2 assays on different platforms, based on publicly available data.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS offers superior analytical specificity and sensitivity for 2-ME2 quantification. However, performance can vary depending on the specific instrument, sample preparation technique, and whether chemical derivatization is employed to enhance signal intensity.

Instrument PlatformSample MatrixSample PreparationKey Methodological FeaturesLinearity RangeLLOQAccuracy (%)Precision (%CV)Source
SCIEX Triple Quad™ 6500+ SerumProtein Precipitation & Online SPENo DerivatizationNot Specified1.0 pg/mLNot SpecifiedNot SpecifiedSCIEX Application Note
Agilent G6490 Triple Quadrupole Human SerumSupported Liquid Extraction (SLE)No DerivatizationNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedAgilent Application Note
Shimadzu Nexera X2 & QTrap 6500+ Human SerumLiquid-Liquid ExtractionDerivatization with MPDNP-F5.0 - 200 pg/mL2.5 pg/mL93 - 113< 10.0--INVALID-LINK--[1]
Thermo Scientific TSQ Vantage SerumProtein Precipitation & Online SPENo Derivatization3.7 - 993.1 pg/mL (for Estradiol)3.7 pg/mL (for Estradiol)92.7 - 112.3 (for Estradiol)Not Specified--INVALID-LINK--
Generic LC-MS/MS Human PlasmaLiquid-Liquid ExtractionDeuterated Internal Standard1 - 100 ng/mL1 ng/mL105 - 1083.62 - 5.68--INVALID-LINK--[2]
Immunoassay Methods

Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), are widely used for their convenience and high throughput. However, they can be susceptible to cross-reactivity with other structurally related steroids, potentially leading to less accurate results compared to LC-MS/MS.[3] The performance of commercially available ELISA kits for 2-ME2 is summarized below.

Kit Name / ManufacturerAssay TypeSample MatrixDetection RangeSensitivity
Abbexa (abx098904) Competitive ELISASerum, Plasma, other biological fluids31.2 - 2000 ng/mL< 18.8 ng/mL
FineTest (EU0251) Competitive ELISASerum, Plasma, Cell Culture Supernatant, Lysates31.25 - 2000 ng/mL18.75 ng/mL
Cayman Chemical (501130) Competitive EIAPlasma, Urine, other sample matrices13.1 - 8,000 pg/mL~40 pg/mL
MyBioSource (MBS765134) Competitive ELISASerum, Plasma, Cell Culture Supernatant, Lysates31.25 - 2000 ng/mL18.75 ng/mL

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of 2-ME2 by LC-MS/MS and ELISA.

LC-MS/MS Method Protocol (General)

This protocol provides a general framework for the quantification of 2-ME2 in human plasma or serum. Specific parameters will need to be optimized for the particular instrument and desired sensitivity.

1. Sample Preparation (Liquid-Liquid Extraction) [2]

  • To 300 µL of human plasma, add an appropriate deuterated internal standard (e.g., 2-ME2-d5).

  • Perform liquid-liquid extraction by adding 1.5 mL of ethyl acetate.

  • Vortex mix for 10 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

  • Column: A C18 reverse-phase column (e.g., Zorbax Eclipse C18, 2.1 x 50 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient elution with methanol and water is typically employed.

  • Flow Rate: 0.25 mL/min.

  • Injection Volume: 10-20 µL.

3. Mass Spectrometry

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

  • MRM Transitions:

    • 2-ME2: m/z 303.1 → 136.8[2]

    • 2-ME2-d5 (IS): m/z 308.1 → 138.8[2]

4. Method Validation

  • The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.[1][4]

Immunoassay (ELISA) Protocol (General)

This protocol is a general representation of a competitive ELISA for 2-ME2. Always refer to the specific manufacturer's instructions for the kit being used.

1. Sample Preparation

  • Collect blood samples and prepare serum or plasma according to standard procedures.

  • Samples may require dilution to fall within the assay's detection range.

2. ELISA Procedure

  • Add standards, controls, and samples to the wells of the microplate pre-coated with a 2-ME2 antibody.

  • Add a fixed amount of HRP-conjugated 2-ME2 to each well. This will compete with the 2-ME2 in the sample for binding to the antibody.

  • Incubate the plate for a specified time at a controlled temperature (e.g., 60 minutes at 37°C).

  • Wash the plate to remove unbound reagents.

  • Add a TMB substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of 2-ME2 in the sample.

  • Stop the reaction by adding a stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of 2-ME2 in the samples by interpolating their absorbance values from the standard curve.

Visualizing Key Processes

To further aid in understanding the context of 2-ME2 analysis, the following diagrams illustrate the metabolic pathway of estradiol and a typical workflow for bioanalytical method cross-validation.

Estradiol_Metabolism Estradiol Estradiol (E2) Two_Hydroxyestradiol 2-Hydroxyestradiol (2-OHE2) Estradiol->Two_Hydroxyestradiol CYP1A1/1B1 Two_Methoxyestradiol 2-Methoxyestradiol (2-ME2) Two_Hydroxyestradiol->Two_Methoxyestradiol COMT

Fig. 1: Metabolic Pathway of Estradiol to 2-Methoxyestradiol.

Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Methods Define Reference and Comparator Methods Select_Samples Select QC and Incurred Samples Define_Methods->Select_Samples Set_Criteria Establish Acceptance Criteria Select_Samples->Set_Criteria Analyze_Ref Analyze Samples with Reference Method Set_Criteria->Analyze_Ref Analyze_Comp Analyze Samples with Comparator Method Set_Criteria->Analyze_Comp Compare_Data Statistically Compare Datasets Analyze_Ref->Compare_Data Analyze_Comp->Compare_Data Assess_Bias Assess Bias and Concordance Compare_Data->Assess_Bias Conclusion Determine Comparability Assess_Bias->Conclusion

Fig. 2: General Workflow for Bioanalytical Method Cross-Validation.

Conclusion

The choice between LC-MS/MS and immunoassay for the quantification of 2-Methoxyestradiol will depend on the specific research question and available resources. LC-MS/MS provides the highest level of specificity and sensitivity, making it the preferred method for studies requiring accurate and precise quantification of low endogenous levels of 2-ME2 and its isomers. Immunoassays, while potentially less specific, offer a high-throughput and cost-effective alternative for studies where relative changes in 2-ME2 levels are of primary interest.

When transferring a 2-ME2 assay between different instruments, even of the same type, a thorough cross-validation is essential to ensure data comparability. This guide provides a starting point for researchers to understand the performance characteristics of different platforms and to develop robust and reliable analytical methods for the quantification of this important endogenous molecule.

References

Performance Evaluation of 2-Methoxyestradiol-13C,d3 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 2-Methoxyestradiol-13C,d3 as an internal standard in bioanalytical methods, with a focus on its application in different biological matrices. The information presented is based on available experimental data and established principles of bioanalytical method validation.

Executive Summary

The quantification of 2-Methoxyestradiol (2-ME), a promising endogenous metabolite of estradiol with anti-cancer and anti-angiogenic properties, in biological matrices is crucial for preclinical and clinical research. The use of a stable isotope-labeled internal standard is essential for achieving accurate and precise results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide evaluates the performance of this compound and compares it with its deuterated counterpart, 2-Methoxyestradiol-d5. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a clear comparison.

Key Findings:

  • Superiority of 13C-Labeled Standards: Stable isotope-labeled internal standards incorporating 13C are generally considered the gold standard in LC-MS/MS bioanalysis. They exhibit nearly identical physicochemical properties to the analyte, ensuring co-elution and minimizing isotopic effects that can be observed with deuterated standards.

  • High Sensitivity and Accuracy: The use of 2-Methoxyestradiol-13C6 as an internal standard has been shown to enable highly sensitive and accurate quantification of 2-ME in human serum, with a lower limit of quantification (LLOQ) of 2.5 pg/mL.

  • Reliable Performance of Deuterated Standards: Deuterated 2-Methoxyestradiol (2ME2-d5) has also been successfully used as an internal standard in human plasma, demonstrating good linearity, accuracy, and precision.

  • Matrix Considerations: While data is most abundant for plasma and serum, the principles of using a stable isotope-labeled internal standard apply to other matrices like urine and tissue homogenates. However, specific validation in each matrix is critical to account for potential matrix effects. Data on the performance of this compound in tissue homogenates is currently limited in published literature.

Performance Comparison: this compound vs. Deuterated Alternatives

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection. Stable isotope-labeled internal standards are the preferred choice for achieving this. The key difference between 13C-labeled and deuterated standards lies in the potential for chromatographic separation and isotopic effects.

FeatureThis compoundDeuterated 2-Methoxyestradiol (e.g., d5)
Chromatographic Co-elution Co-elutes with the unlabeled analyte, providing the most accurate compensation for matrix effects and instrument variability.May exhibit a slight chromatographic shift, eluting slightly earlier than the unlabeled analyte. This can potentially lead to less effective compensation for matrix effects that vary across the peak.
Isotopic Effects Minimal to no isotopic effects during ionization and fragmentation in the mass spectrometer.Can sometimes exhibit isotopic effects, potentially altering fragmentation patterns and ionization efficiency compared to the native analyte.
Chemical Stability Highly stable, with no risk of isotope exchange.Generally stable, but there is a theoretical risk of deuterium-hydrogen exchange under certain analytical conditions, although this is rare for labels on aromatic rings or stable positions.
Commercial Availability May be less readily available and potentially more expensive to synthesize.Often more commonly available and can be more cost-effective.

Quantitative Performance Data

The following tables summarize the reported performance of LC-MS/MS methods using 2-Methoxyestradiol-13C6 and deuterated 2-Methoxyestradiol as internal standards in human plasma/serum.

Table 1: Performance of 2-Methoxyestradiol-13C6 as an Internal Standard in Human Serum

ParameterPerformance
Linearity (r²) > 0.997
Lower Limit of Quantification (LLOQ) 2.5 pg/mL
Intra-assay Precision (%RSD) < 10.0%
Inter-assay Precision (%RSD) < 10.0%
Accuracy (Recovery %) 93 - 113%

Data synthesized from a study utilizing derivatization to enhance sensitivity.

Table 2: Performance of Deuterated 2-Methoxyestradiol (2ME2-d5) as an Internal Standard in Human Plasma

ParameterPerformance
Linearity Range 1 - 100 ng/mL
Accuracy (%) 105 - 108%
Precision (%RSD) 3.62 - 5.68%

Experimental Protocols

Method 1: Quantification of 2-Methoxyestradiol in Human Serum using 2-Methoxyestradiol-13C6 Internal Standard

This method involves solid-phase extraction (SPE) followed by derivatization to enhance sensitivity, and subsequent analysis by LC-MS/MS.

1. Sample Preparation:

  • To 180 µL of serum, add 180 µL of the internal standard solution (2-Methoxyestradiol-13C6).

  • Vortex mix for 1 minute and centrifuge.

  • Dilute the supernatant with water.

  • Perform solid-phase extraction using an Oasis HLB µElution plate.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness.

2. Derivatization:

  • Reconstitute the dried extract with a derivatizing agent (e.g., 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide) to enhance ionization efficiency.

  • Incubate the mixture to allow the reaction to complete.

3. LC-MS/MS Analysis:

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol and water with an appropriate modifier.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization: Positive ion electrospray ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the derivatized 2-Methoxyestradiol and the 2-Methoxyestradiol-13C6 internal standard.

Method 2: Quantification of 2-Methoxyestradiol in Human Plasma using Deuterated (d5) Internal Standard

This method utilizes liquid-liquid extraction (LLE) for sample cleanup followed by LC-MS/MS analysis.

1. Sample Preparation:

  • To 0.3 mL of plasma, add the deuterated internal standard (2ME2-d5).

  • Perform liquid-liquid extraction with ethyl acetate.

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A Zorbax Eclipse C18 column (2.1 x 50 mm, 5 µm).[1]

  • Mobile Phase: A gradient elution with methanol and water.[1]

  • Flow Rate: 0.25 mL/min.[1]

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization: Atmospheric pressure chemical ionization (APCI).[1]

  • MRM Transitions: Monitor the ion transitions m/z 303.1 → 136.8 for 2-ME and m/z 308.1 → 138.8 for the d5-internal standard.[1]

Mandatory Visualizations

G Bioanalytical Method Validation Workflow with Internal Standard cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Method_Optimization Method Optimization (LC, MS, Sample Prep) IS_Selection Internal Standard Selection (e.g., this compound) Method_Optimization->IS_Selection Selectivity Selectivity & Specificity IS_Selection->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Recovery_Matrix Recovery & Matrix Effect Accuracy_Precision->Recovery_Matrix Stability Stability Recovery_Matrix->Stability Validation_Report Validation Report Stability->Validation_Report Sample_Preparation Sample Preparation (Spiking with IS) Validation_Report->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing (Analyte/IS Ratio) LC_MS_Analysis->Data_Processing Concentration_Determination Concentration Determination Data_Processing->Concentration_Determination

Caption: A typical workflow for bioanalytical method validation using an internal standard.

G Simplified Signaling Pathway of 2-Methoxyestradiol 2ME 2-Methoxyestradiol Tubulin Tubulin Polymerization 2ME->Tubulin Inhibits HIF1a HIF-1α Stabilization 2ME->HIF1a Inhibits Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Microtubule_Disruption->Apoptosis Mitotic_Arrest->Apoptosis VEGF VEGF Expression HIF1a->VEGF Promotes Angiogenesis Angiogenesis HIF1a->Angiogenesis VEGF->Angiogenesis Promotes Caspases Caspase Activation Apoptosis->Caspases

Caption: Key signaling pathways affected by 2-Methoxyestradiol leading to its anti-cancer effects.

Conclusion

Based on the available evidence and established principles of bioanalytical science, This compound is the recommended internal standard for the quantification of 2-Methoxyestradiol in biological matrices . Its key advantage lies in its identical chemical and physical properties to the analyte, which ensures co-elution and minimizes the risk of isotopic effects, thereby providing the most accurate and reliable data. While deuterated internal standards have been used effectively, the potential for chromatographic shifts necessitates careful validation. For researchers and drug developers requiring the highest level of accuracy and data integrity in their 2-Methoxyestradiol bioanalysis, the use of a 13C-labeled internal standard is the superior choice. Further studies are warranted to establish its performance in a wider range of biological matrices, particularly in tissue homogenates.

References

A Head-to-Head Comparison: 2-Methoxyestradiol-13C,d3 versus Deuterated Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the selection of internal standards for the accurate quantification of 2-Methoxyestradiol.

In the realm of quantitative bioanalysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This is particularly true for potent, endogenously produced molecules like 2-Methoxyestradiol (2-ME), a metabolite of estradiol with significant anti-cancer and anti-angiogenic properties. This guide provides a comprehensive comparison of a mixed-isotope labeled standard, 2-Methoxyestradiol-13C,d3, against a commonly used deuterated standard (e.g., 2-Methoxyestradiol-d5), offering insights into their respective performances in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

The Critical Role of Internal Standards

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry.[1][2] Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This co-behavior is essential for correcting for variations in sample preparation, injection volume, and matrix effects, which can significantly impact the accuracy and precision of the measurement.

Performance Comparison: this compound vs. Deuterated Standard (d5)

While both 13C,d3- and d5-labeled 2-Methoxyestradiol serve as effective internal standards, subtle but significant differences in their analytical performance can arise. The primary distinction lies in the potential for chromatographic separation between the analyte and a deuterated standard, a phenomenon known as the "isotope effect."

Table 1: Comparison of Key Performance Parameters

Performance ParameterThis compound2-Methoxyestradiol-d5Rationale
Co-elution with Analyte Excellent (Complete Co-elution)Good to Fair (Potential for slight retention time shift)13C labeling does not significantly alter the physicochemical properties affecting chromatographic retention. Deuterium substitution, especially with multiple labels, can lead to a slight decrease in retention time on reverse-phase columns.[1][2]
Compensation for Matrix Effects Superior Effective, but potentially compromised Complete co-elution ensures that the analyte and internal standard experience the exact same degree of ion suppression or enhancement from co-eluting matrix components.[1][2] A slight retention time difference with a deuterated standard can lead to differential matrix effects and reduced accuracy.
Accuracy & Precision Higher High, but may be slightly lower The superior ability to correct for matrix effects and other analytical variabilities generally leads to higher accuracy and precision with a 13C-labeled standard.
Risk of Isotopic Crosstalk Minimal Minimal Both standards are designed with a sufficient mass difference to prevent isotopic overlap with the analyte.
Commercial Availability May be more limited and expensiveMore commonly available and potentially less expensiveDeuterated standards have historically been more widely synthesized and are often more readily available.

Experimental Evidence and Protocols

A widely cited method for the quantification of 2-Methoxyestradiol in human plasma utilizes a deuterated internal standard, 2-Methoxyestradiol-d5.[3] This protocol provides a solid foundation for understanding the analytical requirements.

Experimental Protocol: Quantification of 2-Methoxyestradiol in Human Plasma using a Deuterated Internal Standard [3]

  • Sample Preparation: Liquid-liquid extraction of 0.3 mL plasma with ethyl acetate after spiking with 2-Methoxyestradiol-d5.

  • Chromatography: Separation on a Zorbax Eclipse C18 column (2.1 x 50 mm, 5 µm) with a gradient elution of methanol and water at a flow rate of 0.25 mL/min.

  • Mass Spectrometry: Detection by atmospheric pressure chemical ionization (APCI) in tandem mass spectrometry (MS/MS) mode.

    • Ion Transitions:

      • 2-Methoxyestradiol: m/z 303.1 → 136.8

      • 2-Methoxyestradiol-d5: m/z 308.1 → 138.8

While a specific protocol for this compound is not detailed in the literature, the same chromatographic and mass spectrometric conditions would be applicable, with the adjustment of the ion transition for the internal standard to reflect the 13C and d3 labels. The key advantage of the 13C,d3 standard would be the expected perfect co-elution with the native 2-Methoxyestradiol, leading to more reliable correction for matrix effects inherent in plasma samples.

Visualizing the Workflow and Mechanism of Action

To further illustrate the concepts discussed, the following diagrams depict a typical experimental workflow for 2-Methoxyestradiol analysis and its known signaling pathway.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample spike Spike with Internal Standard (this compound or -d5) plasma->spike lle Liquid-Liquid Extraction spike->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms data Data Analysis (Peak Integration & Quantification) ms->data Data Acquisition

Caption: Experimental workflow for 2-Methoxyestradiol quantification.

G cluster_cell Target Cell ME 2-Methoxyestradiol tubulin Microtubule Dynamics ME->tubulin Inhibits Polymerization hif1a HIF-1α ME->hif1a Inhibits apoptosis Apoptosis ME->apoptosis cell_cycle Cell Cycle Arrest (G2/M Phase) tubulin->cell_cycle vegf VEGF hif1a->vegf Regulates angiogenesis Angiogenesis Inhibition vegf->angiogenesis

References

Safety Operating Guide

Proper Disposal of 2-Methoxyestradiol-13C,d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 2-Methoxyestradiol-13C,d3, a potent antineoplastic and antiangiogenic agent. Due to its hazardous nature, this compound and its associated waste must be handled with care, adhering to all applicable regulations.

2-Methoxyestradiol is classified as a hazardous substance due to its potential health risks and its toxicity to aquatic organisms.[1] Although the 13C and deuterium (d3) labels are stable isotopes and do not pose a radiological hazard, the inherent toxicity of the parent compound dictates the stringent disposal requirements. This material must not be disposed of with household garbage or allowed to enter the sewage system.[1]

Operational Plan for Safe Handling and Disposal

Researchers, scientists, and drug development professionals must follow a structured plan for the handling and disposal of this compound. This includes the use of appropriate personal protective equipment (PPE), designated waste containers, and adherence to institutional and regulatory guidelines.

1. Personal Protective Equipment (PPE):

  • Always wear a laboratory coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound.

  • If there is a risk of generating dust or aerosols, use a certified fume hood and consider respiratory protection.

2. Waste Segregation and Collection:

  • All solid waste contaminated with this compound, including pipette tips, gloves, and empty vials, must be collected in a designated hazardous waste container.

  • Liquid waste, such as unused solutions, should be collected in a separate, clearly labeled, and sealed hazardous waste container.

  • Do not mix this waste with non-hazardous laboratory trash.

3. Labeling of Waste Containers:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Include the accumulation start date and the specific hazards (e.g., "Toxic," "Hormonal Agent").

4. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is well-ventilated and has secondary containment to prevent spills.

5. Disposal Procedure:

  • Disposal of this compound must be conducted through a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Do not attempt to neutralize or dispose of the chemical waste through conventional means.

Quantitative Data Summary

For clarity, the following table summarizes the key classifications and disposal parameters for this compound.

ParameterSpecificationReference
Waste Classification Hazardous Waste, Toxic Solid, Organic, n.o.s.[1]
UN Number UN2811[1]
Aquatic Toxicity Very toxic for fish and plankton[1]
Disposal Route Licensed Hazardous Waste Disposal Vendor[1][2]
Prohibited Disposal Household Garbage, Sewage System[1]

Experimental Protocol: Waste Handling Workflow

The following diagram illustrates the step-by-step workflow for the safe disposal of this compound waste.

start Start: Generation of This compound Waste wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe segregate_waste Segregate Waste: Solid vs. Liquid wear_ppe->segregate_waste solid_waste Collect Solid Waste in Designated Labeled Container segregate_waste->solid_waste liquid_waste Collect Liquid Waste in Designated Labeled Container segregate_waste->liquid_waste store_waste Store in Secure Hazardous Waste Area solid_waste->store_waste liquid_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs disposal Arrange for Pickup by Licensed Disposal Vendor contact_ehs->disposal end End: Proper Disposal disposal->end

Disposal Workflow for this compound

Disclaimer: This information is intended as a guide. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most accurate and up-to-date information. Adherence to all federal, state, and local regulations is mandatory.

References

Personal protective equipment for handling 2-Methoxyestradiol-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Methoxyestradiol-13C,d3, a compound that requires careful management in a laboratory setting. The following procedures are designed to minimize exposure risk and ensure a safe research environment.

Compound Hazards at a Glance

2-Methoxyestradiol, the parent compound of this compound, is classified with significant health risks.[1][2] The stable isotope labels (13C, d3) do not confer radiological hazards, but the inherent toxicity of the estradiol analog necessitates stringent safety protocols.

Hazard ClassificationDescription
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[1][2]
Carcinogenicity May cause cancer.[1][2][3]
Reproductive Toxicity May damage fertility or the unborn child.[1][2][3]
Organ Toxicity Causes damage to organs through prolonged or repeated exposure.[1][2]
Skin and Eye Irritation Causes skin irritation and serious eye irritation.[1][2]
Respiratory Irritation May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecificationRationale
Gloves Double gloving with nitrile gloves compliant with ASTM D6978.[4]Minimizes the risk of exposure due to pinholes or tears. Nitrile provides good chemical resistance.
Lab Coat Disposable, fluid-resistant gown.Protects personal clothing and skin from contamination.
Eye Protection Safety glasses with side shields or a full-face shield.[4][5][6]Protects against splashes and aerosols. A face shield is preferred when there is a significant risk of splashing.[4]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form to prevent inhalation of aerosolized particles.[6]The compound is toxic if inhaled.[1][2]
Additional Protection Shoe covers and a cap are recommended.[4]Prevents the spread of contamination outside of the work area.

Operational Plan: Safe Handling Procedures

All handling of this compound, particularly when in solid form, must be conducted within a certified chemical fume hood to control for airborne particles.[7][8]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Don all required PPE as specified in the table above.

  • Weighing and Reconstitution:

    • Conduct all weighing of the powdered compound within the fume hood.

    • Use a dedicated set of utensils (spatula, weigh boat).

    • When reconstituting, add the solvent slowly to the powder to avoid aerosolization.

  • During Use:

    • Keep all containers of the compound sealed when not in immediate use.

    • Avoid any direct contact with the substance.

    • In case of accidental skin contact, immediately wash the affected area with soap and water and seek medical attention.[1]

  • Post-Handling:

    • Decontaminate all surfaces and equipment used.

    • Remove PPE in the correct order to avoid cross-contamination (e.g., remove gloves last).

    • Wash hands thoroughly after removing PPE.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with the compound, including gloves, disposable lab coats, weigh boats, and pipette tips, must be considered hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed, and leak-proof containers.

  • Disposal Route: Dispose of the hazardous waste through your institution's designated chemical waste program. Do not dispose of it with regular laboratory or household trash.[1]

Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_post Post-Handling A Verify Fume Hood Functionality B Don Full PPE: - Double Nitrile Gloves - Disposable Gown - Safety Glasses/Face Shield - Respirator (for powder) A->B C Weigh Solid Compound B->C D Reconstitute with Solvent C->D E Perform Experimental Procedure D->E F Decontaminate Surfaces & Equipment E->F G Segregate & Seal Contaminated Waste F->G H Dispose of as Hazardous Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.